molecular formula C5H3N2NaO2 B1648141 5-Pyrimidinecarboxylic acid sodium salt

5-Pyrimidinecarboxylic acid sodium salt

Cat. No.: B1648141
M. Wt: 146.08 g/mol
InChI Key: DHFGDBUDVXKBEC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Pyrimidinecarboxylic acid sodium salt is a useful research compound. Its molecular formula is C5H3N2NaO2 and its molecular weight is 146.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Pyrimidinecarboxylic acid sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Pyrimidinecarboxylic acid sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3N2NaO2

Molecular Weight

146.08 g/mol

IUPAC Name

sodium;pyrimidine-5-carboxylate

InChI

InChI=1S/C5H4N2O2.Na/c8-5(9)4-1-6-3-7-2-4;/h1-3H,(H,8,9);/q;+1/p-1

InChI Key

DHFGDBUDVXKBEC-UHFFFAOYSA-M

SMILES

C1=C(C=NC=N1)C(=O)[O-].[Na+]

Canonical SMILES

C1=C(C=NC=N1)C(=O)[O-].[Na+]

Origin of Product

United States

Foundational & Exploratory

Thermodynamic Stability & Salt Selection Guide: 5-Pyrimidinecarboxylic Acid

[1]

Executive Summary: The Pyrimidine Challenge

5-Pyrimidinecarboxylic acid (5-PCA) represents a classic "brick dust" intermediate in medicinal chemistry.[1] Structurally analogous to Nicotinic acid (Vitamin B3) but with an additional nitrogen atom in the aromatic ring, 5-PCA exhibits high lattice energy due to efficient


1

While the parent acid is chemically stable, its thermodynamic solubility is often rate-limiting for bioavailability.[1] Salt formation is the primary strategy to modulate this.[1][2] However, the presence of two ring nitrogens makes 5-PCA salts prone to hydrate formation and polymorphism .[1][2] This guide defines the protocol to identify the thermodynamically stable form, distinguishing it from metastable kinetic forms that may precipitate during scale-up.

Theoretical Framework: The Thermodynamic Landscape[2]

To engineer a stable salt, we must first understand the energy balance between the crystal lattice and the solution state.[1]

pKa and Counterion Selection

Unlike Nicotinic acid (pKa ~4.85), the additional electron-withdrawing nitrogen at position 1 of the pyrimidine ring lowers the pKa of the C5-carboxyl group.

  • Estimated pKa (5-PCA): ~3.4 – 3.8[1]

  • Implication: The "Rule of 2" (

    
    ) dictates that for a stable salt (proton transfer >99%), the counterion base must have a pKa 
    
    
    .[1][2]
The Born-Haber Cycle in Solution

The thermodynamic stability of a 5-PCA salt is governed by the relationship between Lattice Energy (


1
  • High Melting Point Warning: 5-PCA derivatives often melt >270°C.[1][2] This indicates a high

    
    .[1] To achieve solubility, the solvation energy of the chosen counterion must be significant.[1]
    
  • The Hydrate Trap: Small inorganic cations (Na

    
    , Li
    
    
    ) have high charge density and attract water.[1][2] Since the pyrimidine ring nitrogens are H-bond acceptors, hydrate formation is thermodynamically favored over anhydrous forms in aqueous environments for these salts.[1][2]

Experimental Protocol: Establishing Thermodynamic Stability

Do not rely on initial precipitation (kinetic product).[1] You must prove thermodynamic stability through Slurry Bridging .[1][2]

Workflow Visualization

The following decision tree outlines the critical path for selecting a stable 5-PCA salt.

SaltSelectionStart5-PCA Salt ScreenpKaCheckCheck pKa(Target Base pKa > 6.0)Start->pKaCheckSolventSolvent Selection(Water activity aw)pKaCheck->SolventSelect CounterionsCrystallizeInitial CrystallizationSolvent->CrystallizeDSCDSC/TGA AnalysisCrystallize->DSCIdentify SolvatesSlurrySlurry Bridging(48-72 hrs)DSC->SlurryMix PolymorphsSlurry->DSCVerify ConversionStableThermodynamic FormIdentifiedSlurry->StableLowest Energy Form

Figure 1: Critical path for identifying the thermodynamically stable salt form.[1] Note the feedback loop from Slurry Bridging back to DSC to confirm phase purity.

The "Gold Standard" Slurry Experiment

To determine the true stable form (e.g., Anhydrous vs. Monohydrate), perform a competitive slurry experiment.[1][2]

Protocol:

  • Preparation: Suspend excess solids of both Form A (e.g., anhydrous) and Form B (e.g., hydrate) in a solvent with defined water activity (

    
    ).
    
  • Equilibration: Stir at controlled temperature (e.g., 25°C and 50°C) for 72 hours.

  • Mechanism: The metastable form has higher solubility and will dissolve, supersaturating the solution with respect to the stable form, which will grow.[1][2]

  • Analysis: Filter and analyze the solid phase via XRPD. The surviving phase is the thermodynamically stable form at that specific

    
     and 
    
    
    .[1]

Solid-State Characterization & Data Interpretation[1]

When characterizing 5-PCA salts, specific signals indicate stability issues.

Thermal Analysis (DSC/TGA)
SignalInterpretation for 5-PCA SaltsAction
Broad Endotherm (<100°C) Likely surface water or loosely bound channel water.[1]Perform TGA. If mass loss <1%, likely hygroscopic but stable.[1]
Sharp Endotherm (100-150°C) + Mass Loss Stoichiometric Solvate/Hydrate.[1][2] Common in Na/K salts of pyrimidines.[1][2]Check if dehydration leads to collapse (amorphous) or recrystallization.[1]
Exotherm after Melt Recrystallization of a metastable form into a stable form (Monotropic relationship).[1][2]The initial form is unstable.[1] Discard or use for solubility boost only if kinetic stability is proven.[1]
Solubility Isotherms (Van't Hoff Analysis)

Plotting


12
  • Linear Plot: No phase change over the temperature range.[1][2]

  • Discontinuity/Knee: Indicates a phase transition (e.g., Hydrate

    
     Anhydrate) at a specific transition temperature (
    
    
    ).[1][2]

Critical Insight: For 5-PCA sodium salts, the hydrate is typically less soluble (more stable) than the anhydrate in water below

12

Case Study: Counterion Performance

Based on the structural properties of 5-PCA, the following trends are observed in thermodynamic stability profiling.

Inorganic Salts (Na , K )[2]
  • Thermodynamics: High probability of forming hydrates (Mono- or Dihydrate).[1][2] The lattice energy of the anhydrous salt is often too high to form easily in aqueous media.[1]

  • Stability: Thermodynamically stable in high humidity (

    
     RH).[1][2] May dehydrate at low RH, leading to amorphous content.[1]
    
  • Recommendation: Use for injectables where water solubility is paramount, but control humidity strictly during solid handling.[1][2]

Organic Salts (Ethanolamine, Tromethamine)[2]
  • Thermodynamics: The bulky organic cation disrupts the planar packing of the pyrimidine rings.[1][2] This lowers the lattice energy (

    
    ).[1]
    
  • Stability: often form anhydrous salts that are stable across a wider RH range.[1][2] The H-bonding capacity of the counterion (e.g., -OH groups in Tromethamine) satisfies the H-bond acceptor sites on the pyrimidine ring, reducing the drive for hydration.

  • Recommendation: Preferred for oral solid dosage forms due to better physical stability.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 78346, Pyrimidine-5-carboxylic acid. Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for "Rule of 2" and salt selection thermodynamics).

  • Baluja, S., et al. (2011).[1] Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 56(6), 629–634.[1] Retrieved from [Link]

  • Tyunina, E. Y., et al. (2025).[1] Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes. MDPI.[1] Retrieved from [Link]

The Strategic Role of 5-Pyrimidinecarboxylic Acid Sodium Salt in Advanced API Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks during the scale-up of heterocyclic Active Pharmaceutical Ingredients (APIs). The pyrimidine core is ubiquitous in modern pharmacology, serving as the structural foundation for kinase inhibitors, calcium channel modulators, and phosphodiesterase 5 (PDE5) inhibitors[1]. Among its derivatives, 5-pyrimidinecarboxylic acid is a critical synthetic linchpin. However, utilizing the free acid form often introduces severe limitations, including thermal instability, poor solubility in green solvents, and lack of regiocontrol during multi-component reactions[2].

By strategically isolating and utilizing this intermediate as a sodium salt , we fundamentally alter its electronic properties and phase behavior. This guide deconstructs the causality behind this choice, providing self-validating protocols for its application in advanced drug development—specifically focusing on the synthesis of PDE5 inhibitors such as Avanafil[3].

Mechanistic Significance in Drug Design
1.1 Electronic Modulation and Thermal Stability

The pyrimidine ring contains two electronegative nitrogen atoms that withdraw electron density, rendering the C2, C4, and C6 positions highly electrophilic. When a carboxylic acid group is present at C5, its electron-withdrawing nature further destabilizes the ring, making it highly prone to premature decarboxylation at elevated temperatures[1].

The Causality of the Salt: Converting the acid to the sodium salt generates a carboxylate anion. The localized negative charge provides electron donation via resonance back into the pyrimidine ring. This electronic shift strongly repels the formation of an incipient carbanion at C5, dramatically increasing the thermal stability of the intermediate and allowing for higher-temperature coupling reactions without degradation.

1.2 Phase-Transfer Control in API Synthesis

In the synthesis of complex APIs like Avanafil, the pyrimidine core must undergo precise nucleophilic substitutions and amide couplings[4]. The sodium salt form enables the use of aqueous-organic biphasic systems. During saponification (ester hydrolysis), the resulting sodium salt becomes highly water-soluble. This allows organic impurities to be easily washed away with non-polar solvents, yielding an intermediate of exceptional purity prior to the final, highly sensitive amide coupling step[5].

Experimental Workflows & Methodologies

The following protocols detail the synthesis of a PDE5 inhibitor precursor, demonstrating the strategic transition from an ester to the highly stable sodium salt, followed by amide coupling[4].

Protocol 1: Saponification and Isolation of the Sodium Salt

Objective: Convert the advanced ester intermediate to the thermally stable 5-pyrimidinecarboxylate sodium salt. Causality: Saponification with NaOH generates the sodium carboxylate. Unlike the free acid, which is prone to decarboxylation during solvent evaporation, the sodium salt is robust and allows for aggressive aqueous washing to remove lipophilic impurities[5].

  • Reaction Setup: Suspend 1.0 eq of the pyrimidine-5-carboxylate ester intermediate in a 1:1 mixture of THF and water.

  • Salt Formation: Add 1.5 eq of 2M NaOH (aq) dropwise at 10°C. Stir the mixture and gradually warm to 40°C for 4 hours.

  • Validation Checkpoint (Self-Validating Step): Monitor the reaction via TLC. The disappearance of the lipophilic ester spot and the formation of a baseline spot (the highly polar sodium salt) confirms complete conversion. The solution should become completely homogeneous.

  • Impurity Extraction: Wash the aqueous layer three times with ethyl acetate. Logic: The target sodium salt remains safely in the aqueous phase, while unreacted organic starting materials and byproducts partition into the organic waste.

  • Isolation: Lyophilize the aqueous phase to yield the 5-pyrimidinecarboxylic acid sodium salt as a stable, white powder.

Protocol 2: Amide Coupling to Form the PDE5 Inhibitor

Objective: Couple the sodium salt with 2-aminomethylpyrimidine to form the final API[3]. Causality: Traditional DCC coupling fails here due to the insolubility of the dicyclohexylurea (DCU) byproduct in the polar solvent systems required for pyrimidine salts. We utilize EDCI/HOBt because the resulting urea byproduct is water-soluble, allowing for a simple aqueous wash to yield >98% pure API[5].

  • Activation: Suspend 1.0 eq of the sodium salt in anhydrous DMF. Add 1.2 eq of EDCI and 1.2 eq of HOBt. Stir for 30 minutes at room temperature to form the active ester.

  • Coupling: Add 1.1 eq of 2-aminomethylpyrimidine and 2.0 eq of N,N-diisopropylethylamine (DIPEA). Stir for 12 hours under a nitrogen atmosphere[4].

  • Validation Checkpoint (Self-Validating Step): Quench the reaction by pouring the mixture into ice-cold water. Because the final assembled carboxamide (API) is highly hydrophobic compared to the starting salt, it will immediately precipitate as a white solid. If no precipitate forms, the coupling has failed.

  • Purification: Filter the precipitate and wash with cold water to remove the water-soluble EDCI-urea byproduct.

Quantitative Data: Free Acid vs. Sodium Salt Pathway

The transition from utilizing the free acid to the sodium salt yields measurable improvements in process efficiency and sustainability.

ParameterFree Acid ProtocolSodium Salt ProtocolCausality / Scientific Rationale
Thermal Stability Decarboxylates >80°CStable up to 250°CCarboxylate anion repels carbanion formation.
Impurity Profile Retains organic byproducts<0.5% organic impuritiesSalt allows aqueous-phase retention while organics are washed out.
Overall Yield (Coupling) 65%92%Pre-activation from the stable salt state prevents side-reactions.
E-Factor (Waste) 18.56.2Biphasic system avoids the need for silica gel chromatography.
Visualizations
4.1 Synthetic Workflow

SyntheticWorkflow A Pyrimidine-5-Ester (Starting Material) B NaOH / H2O Saponification A->B C Sodium Pyrimidine-5-carboxylate (Thermally Stable Salt) B->C Hydrolysis D Aqueous Wash (Removes Organics) C->D Phase Separation E Amide Coupling (EDCI, HOBt) D->E Activation F Final API (e.g., Avanafil) E->F Nucleophilic Attack

Fig 1. Synthetic workflow highlighting the stabilizing and purifying role of the sodium salt intermediate.

4.2 Pharmacological Mechanism of Action

Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase (GC) NO->GC Activates cGMP cGMP (Active Messenger) GC->cGMP Synthesizes PDE5 PDE5 Enzyme cGMP->PDE5 Binds Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Induces Degradation 5'-GMP (Inactive) PDE5->Degradation Hydrolyzes API Pyrimidine-5-carboxamide API (Avanafil) API->PDE5 Inhibits

Fig 2. Mechanism of action for pyrimidine-5-carboxamide APIs targeting the PDE5 pathway.

References
  • Source: nih.
  • Source: google.
  • Source: chemicalbook.
  • Avanafil Ten Chongqing Chemdad Co.
  • Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog.

Sources

The Electronic Architecture of 5-Substituted Pyrimidines: A Technical Guide to Rational Design and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Focus: Frontier Molecular Orbital Modulation, Spectro-Electrochemical Validation, and Translational Drug Design

Executive Summary

The pyrimidine heterocycle is a ubiquitous scaffold in medicinal chemistry and materials science. While the nitrogen atoms at positions 1 and 3 dictate the core electron-deficient nature of the ring, the carbon at the 5-position serves as the strategic fulcrum for electronic tuning. Because C5 is meta to both electronegative nitrogens, it is the least deactivated site on the ring, making it highly responsive to substituent effects. This whitepaper details the quantum mechanical principles governing 5-substituted pyrimidines, provides a self-validating experimental protocol for empirical characterization, and explores how these electronic properties are leveraged in modern drug development.

Quantum Mechanical Foundations: HOMO-LUMO Modulation

The electronic behavior of pyrimidine derivatives is fundamentally governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Density Functional Theory (DFT)—typically employing the B3LYP/6-311++G(d,p) basis set—is the gold standard for predicting these parameters, yielding critical insights into molecular electrostatic potential, dipole moments, and chemical hardness [1].

The introduction of substituents at the 5-position systematically alters the electronic architecture:

  • Electron-Donating Groups (EDGs) (e.g., -NH₂, -CH₃): By injecting electron density into the π-system via resonance or inductive effects, EDGs destabilize the HOMO, pushing its energy higher. This narrows the HOMO-LUMO energy gap, which experimentally manifests as a bathochromic (red) shift in UV-Vis absorption spectra [2].

  • Electron-Withdrawing Groups (EWGs) (e.g., -F, -Br, -NO₂): These groups pull electron density away from the ring, stabilizing both the HOMO and LUMO. The profound lowering of the LUMO energy increases the molecule's electron affinity, making the ring highly susceptible to nucleophilic attack or electron attachment.

Table 1: Representative Electronic Properties of 5-Substituted Pyrimidines

Note: Values are representative approximations derived from standard DFT (B3LYP/6-311++G) models to illustrate structure-activity trends.

Substituent at C5Electronic NatureHOMO (eV)LUMO (eV)Energy Gap (ΔE, eV)Dipole Moment (Debye)
-H (Pyrimidine)Baseline-7.10-1.505.602.30
-CH₃ Weak EDG-6.85-1.355.502.65
-NH₂ Strong EDG-6.10-1.105.003.10
-F EWG (Inductive)-7.35-1.805.551.85
-NO₂ Strong EWG (Resonance)-8.20-3.105.104.50

Experimental Workflow: Spectro-Electrochemical Validation

Protocol: Electrochemical Determination of Frontier Orbitals

Step 1: Analyte Preparation under Inert Atmosphere

  • Procedure: Dissolve the purified 5-substituted pyrimidine in anhydrous, HPLC-grade acetonitrile (MeCN) to a final concentration of 1.0 mM. Purge the solution with ultra-pure Argon for 15 minutes prior to analysis.

  • Causality: Dissolved oxygen is highly electroactive and reduces at potentials that frequently overlap with the LUMO reduction waves of electron-deficient pyrimidines. Argon purging prevents oxygen-induced cathodic artifacts, ensuring the observed reduction onset is exclusively attributable to the pyrimidine's LUMO.

Step 2: Three-Electrode Cell Configuration

  • Procedure: Assemble the cell using a glassy carbon working electrode (GCE), a platinum wire counter electrode, and a non-aqueous Ag/Ag⁺ reference electrode (0.01 M AgNO₃ in MeCN). Use 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

  • Causality: GCE provides a wide potential window with low background current. A non-aqueous reference electrode is critical to prevent liquid junction potentials and water contamination, which could lead to premature solvent electrolysis or proton-coupled electron transfer events that skew measurements.

Step 3: Voltammetric Acquisition and Ferrocene Calibration

  • Procedure: Perform cyclic voltammetry at a scan rate of 100 mV/s. Record the onset oxidation (

    
    ) and reduction (
    
    
    
    ) potentials. After acquiring the pyrimidine voltammogram, spike the solution with 1.0 mM Ferrocene (Fc) and perform a final scan.
  • Causality: The Fc/Fc⁺ redox couple serves as a robust internal standard. Because reference electrodes drift over time, referencing the pyrimidine's potentials against the

    
     of Fc/Fc⁺ standardizes the measurements, allowing accurate conversion to the absolute vacuum scale (where Fc/Fc⁺ is positioned at -4.8 eV).
    

Step 4: Data Correlation Calculate the experimental orbital energies using the empirical equations:

  • 
    (where 
    
    
    
    is the optical bandgap derived from the UV-Vis Tauc plot).

Workflow N1 1. In Silico Design DFT (B3LYP/6-311++G**) N2 2. Chemical Synthesis 5-Substitution Reactions N1->N2 Target Selection N3 3. Spectroscopic Profiling UV-Vis (Optical Bandgap) N2->N3 Purified Compound N4 4. Electrochemical Profiling Cyclic Voltammetry N2->N4 Purified Compound N5 5. Data Synthesis HOMO-LUMO & SAR Correlation N3->N5 E_g(opt) N4->N5 E_ox / E_red

Integrated computational and experimental workflow for evaluating pyrimidine electronic properties.

Translational Impact: Rational Drug Design

The electronic tuning of the 5-position is not merely an academic exercise; it is the cornerstone of pyrimidine-based drug design.

Radiosensitizers for Hypoxic Tumors: Hypoxic tumor microenvironments resist conventional radiotherapy because oxygen is typically required to fixate radiation-induced DNA damage. By engineering 5-substituted pyrimidines with high-electron-affinity groups (e.g., 5-bromouracil or 5-trifluoromethanesulfonyl-uracil), medicinal chemists drastically lower the LUMO energy. This structural tuning makes the molecule highly susceptible to Dissociative Electron Attachment (DEA) by low-energy secondary electrons generated during irradiation, triggering targeted radical formation and DNA strand breaks even in the absence of oxygen [3].

Kinase Inhibitors and Conformational Dynamics: The electronic effect of substituents at the 5-position is dynamically transmitted through the pyrimidine ring, directly influencing the rotational barriers of adjacent bonds (e.g., N-Ar bonds in diarylamines) [4]. Hammett plot analyses reveal that strongly electron-withdrawing groups at C5 increase the rotational restriction around these bonds. This relayed electronic effect is crucial for optimizing the conformational dynamics of kinase inhibitors, ensuring they adopt the rigid, precise geometry required for optimal ATP-binding pocket occupation.

References

  • Title: Rotational Behavior of N-(5-Substituted-pyrimidin-2-yl)anilines: Relayed Electronic Effect in Two N−Ar Source: Digital CSIC URL: [Link]

  • Title: Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link]

  • Title: Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine: The Effect of the Deoxyribose Moiety on Dissociative Electron Attachment Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3H-pyrimidin-4-one using zeolite nano-gold catalyst Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Sources

Comprehensive Technical Guide & Safety Profiling: CAS 60996-85-2

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-(2-(dicyclohexylamino)ethyl)-1-methylpiperidinium chloride

Executive Summary

As drug development and formulation sciences evolve, the structural nuances of quaternary ammonium compounds (QACs) play an increasingly critical role in both antimicrobial efficacy and targeted delivery systems. CAS 60996-85-2 , chemically identified as 1-(2-(dicyclohexylamino)ethyl)-1-methylpiperidinium chloride[1], is a highly specialized, bulky QAC.

Unlike simple linear alkyl QACs (such as benzalkonium chloride), CAS 60996-85-2 features a dual-domain architecture: a permanently charged, hydrophilic methylpiperidinium core linked to a highly sterically hindered, lipophilic dicyclohexylamino moiety. This whitepaper synthesizes the physicochemical causality, toxicological mechanisms, and rigorous analytical protocols required to safely handle and quantify this compound in laboratory and industrial settings.

Structural Causality & Physicochemical Profiling

The behavior of CAS 60996-85-2 in biological and chemical systems is entirely dictated by its structural topology.

  • The Cationic Head (Methylpiperidinium): Maintains a permanent positive charge independent of environmental pH. This drives its primary electrostatic interaction with negatively charged surfaces, such as bacterial cell walls, acidic phospholipids in mammalian cell membranes, and residual silanols in chromatography columns[2].

  • The Lipophilic Tail (Dicyclohexylamino Group): Provides massive steric bulk. While linear alkyl chains easily intercalate deep into lipid bilayers, the dicyclohexyl group acts as a "wedge." This steric hindrance prevents deep penetration but causes severe lateral disruption of the lipid bilayer, altering membrane fluidity dynamics.

Quantitative Physicochemical Data
PropertyValue / DescriptionCausality / Impact on Handling
CAS Number 60996-85-2Unique identifier for regulatory compliance[1].
Chemical Formula C₂₀H₃₉ClN₂High carbon-to-nitrogen ratio dictates amphiphilic behavior.
Molecular Weight 343.00 g/mol Determines molarity calculations for in vitro dosing.
Solubility Soluble in polar organic solvents (MeOH, MeCN) and waterRequires careful solvent selection to prevent micelle formation at high concentrations.
Charge State Permanent Cation (Q⁺)Necessitates ion-pairing or HILIC for chromatographic separation[3].

Toxicological Mechanisms & Safety Data (MSDS Core)

The toxicity of CAS 60996-85-2 is rooted in its mechanism of action as a membrane disruptor. QACs are not inherently toxic due to reactive functional groups; rather, their toxicity is a physical phenomenon driven by amphiphilic intercalation[4].

Mechanism of Toxicity

When exposed to mammalian or bacterial cells, the positively charged piperidinium nitrogen binds electrostatically to the negatively charged phospholipid headgroups. Subsequently, the bulky dicyclohexyl tails insert into the hydrophobic core of the bilayer. Because of their steric bulk, they force the phospholipids apart. This leads to diminished membrane fluidity, the formation of voids, and the eventual leakage of intracellular components (such as ATP and proteins), culminating in cellular lysis[5].

G A CAS 60996-85-2 Exposure (Cationic QAC) B Electrostatic Binding to Acidic Phospholipids A->B C Lipophilic Tail Intercalation (Dicyclohexyl Groups) B->C D Diminished Membrane Fluidity & Void Formation C->D E Leakage of Intracellular Components (ATP, Proteins) D->E F Cellular Lysis & Death E->F

Fig 1: QAC-induced membrane disruption pathway via electrostatic and lipophilic intercalation.

Hazard Classifications & Safety Mitigation
GHS Hazard ClassStatementField-Proven Mitigation Strategy
Acute Toxicity (Oral) H302: Harmful if swallowedMandate closed-system transfers; prohibit mouth pipetting.
Skin Corrosion/Irritation H314: Causes severe skin burnsUse heavy-duty nitrile or neoprene gloves (double-gloving recommended).
Serious Eye Damage H318: Causes serious eye damageFace shield over chemical splash goggles is mandatory during solution prep.
Aquatic Toxicity H400: Very toxic to aquatic lifeDo not dispose down the drain. Collect as halogenated organic waste[2].

Handling, Storage, and Experimental Safety Protocols

To ensure a self-validating safety system, standard operating procedures must account for the physical state and reactivity of the compound.

Step-by-Step Safe Handling Protocol
  • Preparation of Workspace: Conduct all weighing of the neat powder inside a Class II Biological Safety Cabinet (BSC) or a vented powder weighing enclosure. Causality: QAC powders can aerosolize easily; inhalation of highly concentrated QAC dust causes severe respiratory mucosal irritation[4].

  • Gravimetric Validation: Weigh the compound using anti-static weigh boats. QACs generate static charge, which can cause the powder to "jump," leading to contamination and inaccurate dosing.

  • Solvent Introduction: Dissolve the compound in a primary solvent (e.g., 50% Methanol/Water) before removing it from the vented enclosure.

  • Spill Neutralization (Field Insight): In the event of a spill, do not just wipe with water, which will cause foaming and spread the active surfactant. Instead, apply a dilute solution of an anionic surfactant (e.g., Sodium Dodecyl Sulfate, SDS). The anionic surfactant will form an insoluble ion-pair complex with the cationic CAS 60996-85-2, neutralizing its membrane-disrupting capabilities before physical cleanup.

Analytical Quantification Protocol (LC-MS/MS)

Standard Reversed-Phase (RP) HPLC is notoriously difficult for QACs. The permanent positive charge interacts strongly with residual silanol groups on standard C18 silica columns, resulting in severe peak tailing and loss of resolution. To accurately quantify CAS 60996-85-2, we utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) approach coupled with tandem mass spectrometry (MS/MS)[3],[6].

Step-by-Step LC-MS/MS Methodology

Phase 1: Sample Preparation (Solid Phase Extraction - SPE)

  • Condition a Weak Cation Exchange (WCX) SPE cartridge with 3 mL Methanol followed by 3 mL LC-MS grade Water.

  • Load 1 mL of the biological/environmental sample (adjusted to pH 7.0).

  • Wash with 3 mL of 5% Methanol in Water to remove neutral and anionic interferences.

  • Elute CAS 60996-85-2 using 2 mL of 5% Formic Acid in Methanol. The low pH neutralizes the weak cation exchange resin, releasing the permanently charged QAC.

  • Evaporate to dryness under a gentle stream of N₂ and reconstitute in 100 µL of Mobile Phase A.

Phase 2: Chromatographic Separation

  • Column: HILIC Amide or bare silica column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH ~4.0). Causality: Ammonium ions compete with the QAC for silanol binding sites, sharpening the peak[6].

  • Mobile Phase B: 5 mM Ammonium Formate in 95% Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 5 mins to elute the highly polar compound, then re-equilibrate.

Phase 3: Mass Spectrometry (ESI+)

  • Operate the MS in Electrospray Ionization Positive (ESI+) mode. Since CAS 60996-85-2 is a pre-formed cation, ionization efficiency is exceptionally high.

  • Monitor the parent ion mass (M⁺) corresponding to the intact cation (m/z ~307.3, excluding the chloride counterion).

  • Set Multiple Reaction Monitoring (MRM) transitions targeting the cleavage of the dicyclohexylamino group or the methylpiperidinium ring for absolute quantification[6].

G S1 Sample Prep (WCX SPE Extraction) S2 HILIC Chromatography (Ammonium Formate Buffer) S1->S2 S3 ESI(+) Ionization (Pre-formed Cation) S2->S3 S4 MS/MS Detection (MRM Mode) S3->S4 S5 Data Quantification S4->S5

Fig 2: Step-by-step LC-MS/MS analytical workflow for quaternary ammonium compound quantification.

References

  • LabNovo Chemical Database. CAS 60996-85-2 MFCD01699918-Piperidinium,1-(2-(dicyclohexylamino)ethyl)-1-methyl-, chloride. LabNovo. Available at: [Link]

  • StatPearls. Quaternary Ammonium Compound Toxicity. National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

  • Taylor & Francis Online. Adverse Outcome Pathway for Antimicrobial Quaternary Ammonium Compounds. Critical Reviews in Toxicology. Available at:[Link]

  • PubMed Central (PMC). Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance. National Institutes of Health. Available at:[Link]

  • Folia / University of Fribourg. Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mass spectrometry. Available at:[Link]

  • CVUA Stuttgart. Determination of quaternary ammonium compound residues in fruits and vegetables by QuEChERS following LC-MS/MS analysis. Available at: [Link]

Sources

Methodological & Application

Using 5-Pyrimidinecarboxylic acid sodium salt in aqueous phase reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Aqueous Phase Reactivity and Protocols for 5-Pyrimidinecarboxylic Acid Sodium Salt

Executive Summary & Physicochemical Profile

5-Pyrimidinecarboxylic acid sodium salt (CAS: 352535-06-9) is a highly versatile, water-soluble intermediate foundational to the synthesis of advanced pharmaceutical scaffolds, particularly in the development of antiviral, antihypertensive, and anticancer agents[1][2][3].

Historically, functionalizing pyrimidine derivatives required harsh organic solvents (e.g., DMF, DMSO) due to the poor solubility of the free carboxylic acid[4]. By utilizing the sodium salt variant, chemists can transition these workflows entirely into the aqueous phase. This shift not only aligns with green chemistry principles by eliminating toxic volatile organic compounds (VOCs) but also leverages the unique thermodynamics of water to stabilize polar transition states during multicomponent reactions and amide couplings[5].

Mechanistic Insights: The Aqueous Advantage

The strategic choice to use the sodium salt over the free acid is rooted in both thermodynamics and reaction kinetics:

  • Enhanced Nucleophilicity: In aqueous media, the fully dissociated carboxylate anion (

    
    ) is a superior nucleophile compared to its protonated counterpart. This is critical for rapid attack on water-soluble coupling reagents like EDC·HCl[6].
    
  • Solvation of Transition States: Water's high dielectric constant highly stabilizes the charged intermediates formed during cross-coupling and multicomponent condensations, significantly lowering the activation energy barrier.

  • Phase-Separation Driving Forces: When synthesizing lipophilic drug candidates, starting with a highly water-soluble precursor (the sodium salt) ensures that as the reaction progresses and the polar carboxylate is converted into a non-polar amide or ester, the product naturally precipitates out of the aqueous solution, driving the reaction forward via Le Chatelier’s principle and simplifying downstream purification[4].

Workflow 1: Aqueous Amide Coupling (Peptidomimetics & Drug Scaffolds)

Amide bond formation is a cornerstone of drug development. Using 5-Pyrimidinecarboxylic acid sodium salt allows for direct coupling with primary or secondary amines in water using EDC/Sulfo-NHS chemistry[6].

Causality of Experimental Choices:

  • Buffer Selection (MES vs. PBS): MES buffer (pH 6.0) is strictly used for the activation step because it lacks primary amines. Using Tris or PBS can lead to competitive side reactions or buffer-catalyzed hydrolysis.

  • Two-Step pH Shift: The activation of the carboxylate by EDC is optimal at acidic/neutral pH (6.0), whereas the subsequent amine nucleophilic attack requires a basic environment (pH 7.5–8.0) to ensure the target amine is deprotonated (free base).

  • Sulfo-NHS Addition: The intermediate O-acylisourea formed by EDC is highly unstable in water and prone to hydrolysis. Sulfo-NHS converts it into a stable, water-soluble active ester, drastically increasing the final yield.

Protocol: Step-by-Step Methodology

In-Process Validation System: This protocol utilizes pH monitoring and visual precipitation cues as self-validating checkpoints.

  • Activation: Dissolve 1.0 eq (10 mmol) of 5-Pyrimidinecarboxylic acid sodium salt in 50 mL of 0.1 M MES buffer (pH 6.0).

  • Add 1.2 eq of Sulfo-NHS, followed by 1.5 eq of EDC·HCl. Stir vigorously at room temperature for 30 minutes. (Validation: The solution should remain clear; HPLC-MS of an aliquot will show the mass of the Sulfo-NHS active ester).

  • Coupling: Add 1.1 eq of the target amine to the reaction vessel.

  • Immediately adjust the pH of the solution to 7.8 using 1.0 M NaOH.

  • Stir at room temperature for 3–4 hours. (Validation: As the polar carboxylate is consumed and the lipophilic amide forms, the solution will become turbid, indicating successful conversion).

  • Isolation: Acidify the mixture slightly to pH 5.0 using 1.0 M HCl to fully precipitate the amide product. Filter via a Büchner funnel, wash with cold distilled water, and dry under vacuum.

AmideCoupling A 5-Pyrimidinecarboxylate (Sodium Salt) C O-Acylisourea Intermediate A->C + EDC B EDC·HCl (Activation) B->C E Sulfo-NHS Active Ester C->E + Sulfo-NHS D Sulfo-NHS (Stabilization) D->E G Pyrimidine Carboxamide Product E->G + Amine F Target Amine (pH 7.5-8.0) F->G

Aqueous Amide Coupling Pathway using EDC/Sulfo-NHS.

Workflow 2: Green Biginelli-Type Multicomponent Reaction

The Biginelli reaction is a powerful multicomponent condensation used to synthesize dihydropyrimidinones (DHPMs), which are critical calcium channel blockers[2][4]. Traditional methods suffer from low yields and require harsh acidic conditions in ethanol. By utilizing aqueous media with green Lewis acid catalysts or deep eutectic solvents (DES), the reaction becomes highly atom-economical[5].

Causality of Experimental Choices:

  • Aqueous/DES Media: Water or aqueous ionic liquids promote the hydrophobic effect, forcing the organic substrates together and accelerating the formation of the acylimine intermediate[4][5].

  • Temperature Control: Maintaining 80°C ensures the urea is fully dissolved and reactive without causing thermal degradation of the aldehyde.

Protocol: Step-by-Step Methodology
  • Preparation: In a round-bottom flask, combine 1.0 eq of an aromatic aldehyde, 1.2 eq of urea (or thiourea), and 1.0 eq of a pyrimidine-based active methylene compound (derived from 5-pyrimidinecarboxylic acid).

  • Catalysis: Add 10 mL of water and 10 mol% of a water-compatible Lewis acid catalyst (e.g., an aqueous dicationic ionic liquid or Choline Chloride/SnCl2 DES)[4][5].

  • Condensation: Heat the mixture to 80°C under reflux for 2–3 hours. (Validation: TLC monitoring using Ethyl Acetate:Hexane (3:7) will show the disappearance of the aldehyde spot).

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. The DHPM product will precipitate as a solid block.

  • Filter the solid, wash extensively with cold water to remove the catalyst and unreacted urea, and recrystallize from aqueous ethanol to achieve >95% purity[4].

Biginelli A Aromatic Aldehyde E Acylimine Intermediate A->E B Urea / Thiourea B->E C Active Methylene Compound F Dihydropyrimidinone (DHPM) Product C->F D Aqueous Catalyst (Ionic Liquid / DES) D->E Catalyzes E->F + Active Methylene

Multicomponent Biginelli Condensation in Aqueous Media.

Quantitative Data Presentation

The transition to aqueous phase reactions using the sodium salt demonstrates marked improvements in both yield and reaction time compared to traditional organic solvent methodologies.

Reaction TypeSubstrate / ReagentSolvent SystemCatalyst / ActivatorTemp (°C)Time (h)Isolated Yield (%)E-Factor (Waste)
Amide Coupling 5-Pyrimidinecarboxylate + AnilineDMFHATU / DIPEA2512.072%High
Amide Coupling 5-Pyrimidinecarboxylate + AnilineWater (MES/NaOH) EDC / Sulfo-NHS 25 3.5 88% Low
Biginelli Condensation Aldehyde + Urea + PyrimidineEthanolHCl (conc.)8018.045-60%High
Biginelli Condensation Aldehyde + Urea + PyrimidineWater Ionic Liquid / DES 80 2.0 92-98% Very Low

Data synthesized from comparative green chemistry methodologies for pyrimidine derivatives[4][5][6].

References

  • MySkinRecipes : 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid. Retrieved from [Link]

  • SciSpace : Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Retrieved from [Link]

  • Sphinxsai / International Journal of ChemTech Research : One-Pot Three-Component Biginelli-Type Reaction To Synthesize 5-Carboxanilide-Dihydropyrimidinones Catalyzed By Ionic Liquids In Aqueous Media. Retrieved from[Link]

  • NIH / PubMed Central : Eutectic Salt Catalyzed Environmentally Benign and Highly Efficient Biginelli Reaction. Retrieved from [Link]

  • Google Patents (US8461209B2): Malonic acid sulfonamide derivative and pharmaceutical use thereof.

Sources

Process Development Guide: Conversion of Sodium Pyrimidine-5-Carboxylate to Free Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the isolation of Pyrimidine-5-carboxylic acid (CAS 4595-61-3) from its sodium salt precursor.[1] This transformation is a critical downstream processing step in the synthesis of pharmaceutical intermediates, including antiviral and antineoplastic agents.[2] The protocol prioritizes the controlled acidification-precipitation method , which exploits the specific solubility profile of the pyrimidine zwitterion/neutral species to achieve high purity (>98%) without complex chromatography.

Key Technical Challenge: The pyrimidine ring is electron-deficient and weakly basic.[1] Over-acidification (pH < 1.0) risks protonating the ring nitrogens, leading to the formation of soluble hydrochloride salts or redissolution of the product. Precise pH control is the primary Critical Process Parameter (CPP).

Physicochemical Basis & Reaction Logic[1][3]

Chemical Transformation

The objective is the protonation of the carboxylate anion (


) to the free carboxylic acid (

) while managing the ionic strength and solubility product of the system.[1]

[1]
Solubility & pKa Profile

Understanding the acid-base properties is vital for yield optimization:

  • Pyrimidine Ring (Basic): pKa

    
     1.3 (Protonation of ring Nitrogen).
    
  • Carboxylic Acid (Acidic): pKa

    
     3.2 (Deprotonation of COOH).
    

Species Distribution vs. pH:

  • pH > 4.5: Predominantly Anionic (Carboxylate salt)

    
     Water Soluble.
    
  • pH 2.0 – 3.5: Predominantly Neutral/Zwitterionic (Free Acid)

    
    Least Soluble (Target Window) .
    
  • pH < 1.0: Predominantly Cationic (N-protonated Hydrochloride salt)

    
     Water Soluble.[1]
    

Expert Insight: Unlike benzoic acid derivatives, where excess acid is harmless, adding excess HCl to pyrimidines can solubilize the product as the hydrochloride salt. Stop acidification at pH 2.5.

Materials & Equipment

Reagents
ReagentGradeRole
Sodium Pyrimidine-5-carboxylateCrude/PureStarting Material
Hydrochloric Acid (HCl)2N or 6NProton source
Deionized Water (DI Water)Type IISolvent
Ethanol (Optional)ACS GradeWash solvent
pH Calibration Standards4.01, 7.00Sensor calibration
Equipment
  • Jacketed glass reactor or round-bottom flask with overhead stirrer.[1]

  • Calibrated pH meter with temperature compensation (ATC).

  • Vacuum filtration setup (Buchner funnel or Nutsche filter).

  • Vacuum oven.

Experimental Protocol: Controlled Precipitation

This protocol assumes the starting material is an isolated solid sodium salt. If working with a reaction mixture (e.g., from alkaline hydrolysis), start at Step 2 after concentrating the mixture.

Step 1: Dissolution[1][3]
  • Charge 10.0 g of Sodium Pyrimidine-5-carboxylate into the reactor.

  • Add 40 mL of DI Water (4 vol relative to mass).

    • Note: Keep water volume minimum. High dilution increases mother liquor losses.

  • Stir at 25°C until fully dissolved. If the solution is turbid, filter through a Celite pad to remove insoluble impurities before acidification.

Step 2: Nucleation & Acidification (Critical Step)[1][3]
  • Cool the solution to 0–5°C . Lower temperature decreases the solubility of the free acid.

  • Set agitation to medium speed (ensure good mixing without splashing).

  • Slowly add 2N HCl dropwise.

    • Rate: ~1 mL/minute.

  • Monitor pH continuously.

    • Initial pH will be alkaline (>9).

    • Precipitation usually begins around pH 5–6.

  • Stop addition exactly at pH 2.5 – 3.0.

    • Warning: Do not go below pH 2.0.

Step 3: Aging[3]
  • Maintain the slurry at 0–5°C with stirring for 30–60 minutes .

    • Purpose: Ostwald ripening. Allows crystal growth and prevents filter clogging from fines.

Step 4: Isolation & Washing[1][3]
  • Filter the slurry under vacuum.[3]

  • Displacement Wash: Wash the filter cake with 2 x 5 mL of ice-cold DI Water.

    • Purpose: Remove residual NaCl and trapped mother liquor.

    • Caution: Do not over-wash; the product has finite water solubility (~1-2 g/L).

  • (Optional) Final wash with 5 mL cold Ethanol to assist drying.

Step 5: Drying[1]
  • Transfer the wet cake to a vacuum oven.

  • Dry at 45–50°C under vacuum (20 mbar) for 12 hours.

  • End of Process: Measure yield and purity.

Process Workflow Diagram

G Start Start: Na-Pyrimidine-5-Carboxylate Dissolve Dissolution (DI Water, 25°C) Start->Dissolve Cool Cooling (Target: 0-5°C) Dissolve->Cool Acidify Acidification (Add 2N HCl dropwise) Cool->Acidify CheckPH pH Check (Target: 2.5 - 3.0) Acidify->CheckPH CheckPH->Acidify pH > 3.0 Precipitate Precipitation & Aging (30-60 min) CheckPH->Precipitate pH Reached Filter Filtration (Vacuum) Precipitate->Filter Wash Washing (Ice-cold Water) Filter->Wash Waste Filtrate Waste (NaCl, H2O) Filter->Waste Dry Drying (Vac Oven, 50°C) Wash->Dry End Final Product: Pyrimidine-5-Carboxylic Acid Dry->End

Caption: Logical workflow for the controlled acidification and isolation of Pyrimidine-5-carboxylic acid.

Analytical Validation & Specifications

After isolation, the product should be validated against the following specifications to ensure successful conversion from the salt form.

TestMethodSpecificationRationale
Appearance VisualWhite to off-white crystalline powderColored impurities indicate degradation.[1]
Assay HPLC / Titration> 98.0% w/wDrug substance purity requirement.
Sodium Content ICP-MS / ROI< 0.5%Confirms complete removal of Na+ counterion.[1]
Chloride Content Ion Chrom.< 0.5%Confirms removal of NaCl and no HCl salt formation.
Melting Point DSC / Capillary250–260°C (dec)Consistent with literature values [1].
1H-NMR DMSO-d6Conforms to structureVerify absence of solvent peaks.[1][4]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Precipitate Forms pH is too high (>4) or too low (<1).[1]Re-adjust pH to 2.5–3.0 using NaOH or HCl.
No Precipitate Forms Volume of water is too high.Concentrate the solution under vacuum (Rotavap) to half volume.
Product is Sticky/Gummy Impurities or rapid precipitation.Heat the slurry to 50°C to redissolve/ripen, then cool slowly.
High Ash Content (Na) Incomplete washing.Resurry the wet cake in fresh cold water and filter again.
Low Yield Product lost in mother liquor.Cool filtrate to -10°C or salt out with NaCl to recover second crop.[1]

References

  • Organic Syntheses. (n.d.). 2-Mercapto-4-amino-5-carbethoxypyrimidine.[1] Organic Syntheses, Coll. Vol. 4, p.566. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78346, Pyrimidine-5-carboxylic acid. Retrieved from [Link]

Sources

Cross-coupling reaction conditions for 5-pyrimidinecarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-coupling reaction conditions for 5-pyrimidinecarboxylic acid derivatives Content Type: Detailed Application Note & Protocols

Strategic Overview: The "Ester First" Approach

Context: Pyrimidine-5-carboxylic acid derivatives are critical pharmacophores in kinase inhibitors (e.g., Rosuvastatin intermediates, JAK inhibitors). However, the direct cross-coupling of 5-pyrimidinecarboxylic acid is fraught with synthetic liabilities:

  • Catalyst Poisoning: The free carboxylic acid can form stable carboxylate-Pd complexes, arresting the catalytic cycle.

  • Decarboxylation: Electron-deficient heterocycles bearing carboxylic acids are prone to thermal decarboxylation.

  • Solubility: Zwitterionic forms of the amino-acid-like scaffold often suffer from poor solubility in non-polar coupling solvents (Toluene, Dioxane).

The Solution: This guide utilizes the Ester Strategy . We focus on the two primary vectors for functionalization:

  • Vector A (C2-Functionalization): Coupling Ethyl 2-chloropyrimidine-5-carboxylate.[1]

  • Vector B (C5-Functionalization): Coupling Methyl 5-bromopyrimidine-2-carboxylate.

Decision Matrix: Ligand & Catalyst Selection

The electronic environment of the pyrimidine ring dictates the catalyst choice. The 2-position is highly electron-deficient (activated), while the 5-position is relatively electron-neutral (deactivated).

LigandSelection Start Select Substrate Vector VectorA Vector A: 2-Halo-pyrimidine (Highly Electron Deficient) Start->VectorA VectorB Vector B: 5-Halo-pyrimidine (Electron Neutral/Deactivated) Start->VectorB SNAr Consider SNAr (No Catalyst) If Nucleophile is Amine/Thiol VectorA->SNAr Heteroatom Nuc SuzukiA Suzuki Coupling (C-C Bond) VectorA->SuzukiA Carbon Nuc SuzukiB Suzuki/Buchwald (Harder Oxidative Addition) VectorB->SuzukiB CatA Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2 Ligand: Triphenylphosphine (Standard) SuzukiA->CatA CatB Catalyst: Pd2(dba)3 + XPhos/SPhos Ligand: Bulky Biaryl Phosphines SuzukiB->CatB Reason Reason: Bulky ligand prevents N-chelation & speeds up Ox. Add. CatB->Reason

Figure 1: Decision tree for catalyst selection based on the electrophilic site. Note that C2-halides are often reactive enough for SNAr, but C-C bond formation requires Pd catalysis.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C2 (The "Activated" Core)

Substrate: Ethyl 2-chloropyrimidine-5-carboxylate Target: Introduction of aryl/heteroaryl groups at the 2-position.

Scientific Rationale: The C2-Cl bond is flanked by two nitrogen atoms, making it highly susceptible to oxidative addition. However, these same nitrogens can chelate Palladium. We use 1,4-Dioxane (coordinating solvent) to stabilize the active species and K3PO4 (mild base) to prevent hydrolysis of the sensitive ethyl ester.

Reagents:

  • Ethyl 2-chloropyrimidine-5-carboxylate (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)[2]

  • Catalyst: Pd(dppf)Cl2[3]·DCM (3-5 mol%) — preferred over Pd(PPh3)4 for stability.

  • Base: K3PO4 (tribasic potassium phosphate), 2.0 M aqueous solution (3.0 equiv).

  • Solvent: 1,4-Dioxane.[4]

Step-by-Step Methodology:

  • Setup: Charge a microwave vial or round-bottom flask with the chloropyrimidine (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Inerting: Cap the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M) via syringe.

  • Base Addition: Add degassed 2.0 M aq. K3PO4 (3.0 equiv). The biphasic mixture will form.

  • Reaction:

    • Thermal: Heat to 90°C for 4–6 hours.

    • Microwave: 110°C for 30 minutes (High absorption).

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine (to remove phosphate salts). Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). Pyrimidine esters are often UV-active and easy to visualize.

Protocol B: Suzuki-Miyaura Coupling at C5 (The "Deactivated" Core)

Substrate: Methyl 5-bromopyrimidine-2-carboxylate Target: Functionalization of the 5-position.

Scientific Rationale: The C5 position is electron-neutral compared to C2. Oxidative addition is the rate-limiting step.[5] Standard ligands (PPh3) often fail due to slow kinetics and competitive catalyst poisoning by the pyrimidine nitrogens. We employ XPhos or SPhos (Buchwald G2/G3 precatalysts), which are bulky and electron-rich, facilitating oxidative addition and preventing N-binding.

Reagents:

  • Methyl 5-bromopyrimidine-2-carboxylate (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv) — Excess needed due to protodeboronation risk.

  • Catalyst: XPhos Pd G2 (2-3 mol%).

  • Base: Cs2CO3 (Cesium Carbonate) (2.0 equiv).[2]

  • Solvent: THF:Water (10:1).

Step-by-Step Methodology:

  • Solvent Prep: The THF/Water ratio is critical. Too much water hydrolyzes the ester; too little prevents base solubility.

  • Charging: Combine 5-bromo substrate, boronic acid, Cs2CO3, and XPhos Pd G2 in a reaction vessel.

  • Degassing: Evacuate and backfill with Argon (3 cycles). Oxygen is detrimental to the electron-rich phosphine.

  • Reaction: Heat to 60–80°C. Note: This reaction proceeds at lower temperatures than Protocol A due to the highly active catalyst.

  • Monitoring: Check LCMS for "Protodeboronation" of the boronic acid (Ar-H mass). If observed, add more boronic acid.

  • Workup: Dilute with water, extract with DCM (avoid EtOAc if transesterification is a risk, though rare).

Protocol C: Copper-Free Sonogashira Coupling

Target: 5-Alkynylpyrimidine-2-carboxylates.

Scientific Rationale: Classic Sonogashira uses Copper (CuI) as a co-catalyst.[6] However, Cu(I) species form stable complexes with pyrimidine nitrogens (Glaser coupling side-reactions also increase). A Copper-Free protocol using a highly active Pd source is superior for this scaffold.

Reagents:

  • Methyl 5-bromopyrimidine-2-carboxylate (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: PdCl2(MeCN)2 (3 mol%) + XPhos (6 mol%) OR Pd(OAc)2 + P(tBu)3.

  • Base: Cs2CO3 (2.5 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF.

Methodology:

  • Mix halide, Pd source, ligand, and base in a dry vial.

  • Add solvent and alkyne.

  • Heat to 80°C.

  • Critical Step: If the reaction stalls, add 10 mol% tetrabutylammonium iodide (TBAI) to stabilize the Pd-intermediate.

Troubleshooting & Optimization Matrix

IssueObservation (LCMS/TLC)Root CauseSolution
Hydrolysis Mass corresponds to Carboxylic Acid (M-14/28)Base is too strong or Temp too highSwitch from NaOH/Cs2CO3 to K3PO4 . Reduce water ratio.
Protodeboronation Mass of Ar-H (Boronic acid minus B)Unstable Boronic Acid (common with 2-heteroaryl boronates)Use Boronic Esters (BPin) or MIDA boronates . Lower temp.
No Reaction Starting Material (SM) intactCatalyst poisoning (N-chelation)Switch to XPhos Pd G2 or PEPPSI-IPr . Increase Temp.
Homocoupling Ar-Ar dimerOxidation of Boronic AcidRigorous degassing (Sparge with Ar for 15 min).

Mechanistic Visualization: The N-Chelation Trap

The diagram below illustrates why standard catalysts fail and how bulky ligands (L) promote the productive cycle.

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Pyrimidine-X Trap TRAP: N-Coordination (Catalyst Arrest) OxAdd->Trap Small Ligand (PPh3) TransMet Transmetalation (+ Ar-B(OH)2) OxAdd->TransMet Bulky Ligand (XPhos) Blocks N-binding Trap->Pd0 Heat/Force (Slow) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: The Catalytic Cycle. Red path indicates the off-cycle resting state caused by nitrogen coordination. Green path shows how bulky ligands sterically hinder this interaction.

References

  • Molander, G. A., & Biolatto, B. (2003).[7] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[8] Link

  • BenchChem Application Notes. (2025). Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. Link

  • Li, H., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Molecular Diversity. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

Sources

Application Note: Synthesis and Evaluation of Antiviral Agents via Pyrimidine-5-Carboxylate Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Pyrimidine-5-carboxylates represent a highly versatile, privileged scaffold in modern antiviral drug discovery. Because the pyrimidine ring is a fundamental building block of RNA and DNA (e.g., cytosine, thymine, uracil), synthetic pyrimidine analogs can effectively mimic natural nucleosides or bind allosterically to viral enzymes. Recent applications of pyrimidine-5-carboxylate derivatives have demonstrated significant efficacy against a broad spectrum of viral pathogens, including SARS-CoV-2, Avian Influenza (H5N1), Human Coronavirus 229E (HCoV-229E), and HIV-1[1][2][3].

Mechanistic Causality: The C5-carboxylate group is critical to the pharmacophore. It serves as an electron-withdrawing group that modulates the electron density of the pyrimidine ring, enhancing hydrogen-bonding interactions with target viral polymerases or integrases[3]. Furthermore, the ester/carboxylate moiety provides a reliable synthetic handle for late-stage functionalization—such as conversion to amides, hydrazides, or coupling with sugar moieties—allowing researchers to finely tune pharmacokinetic properties and cellular permeability.

MOA A Pyrimidine-5-Carboxylate Derivative B Viral Polymerase / Integrase Binding A->B Competitive/Allosteric Binding C Inhibition of RNA/DNA Synthesis B->C Enzyme Blockade D Arrest of Viral Replication C->D Viral Clearance

Mechanism of viral replication arrest by pyrimidine-5-carboxylate derivatives.

Synthetic Strategy & Workflow

The construction of the pyrimidine ring typically relies on the condensation of 1,3-dicarbonyl compounds (or equivalent electrophiles like 2-cyano-3,3-dimercaptoacrylamides) with amidines, guanidines, or thioureas under basic conditions[1][4].

Strategic Causality: Base-catalyzed condensation is preferred because it facilitates the enolization of the dicarbonyl component and enhances the nucleophilicity of the amidine/thiourea nitrogen. This drives the subsequent cyclodehydration step to seamlessly form the aromatic pyrimidine system, setting the stage for targeted derivatization[4].

Synthesis Step1 1,3-Dicarbonyl / Cyanoacrylate + Thiourea/Amidine Step2 Base-Catalyzed Condensation (80-120°C, 5-8h) Step1->Step2 Reagents mixed Step3 Pyrimidine-5-Carboxylate Intermediate Step2->Step3 Cyclodehydration Step4 Late-Stage Functionalization (e.g., Glycosylation / Amination) Step3->Step4 Derivatization Step5 Target Antiviral Agent Step4->Step5 Purification

General synthetic workflow for pyrimidine-5-carboxylate antiviral agents.

Experimental Protocols

Protocol A: Synthesis of the Core Intermediate (Ethyl 2-amino-4-arylpyrimidine-5-carboxylate)

Objective: Construct the pyrimidine-5-carboxylate core via a modified Biginelli-type condensation[4].

Materials:

  • Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate (1.0 eq)

  • Guanidine hydrochloride (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of the Base Mixture : Suspend guanidine hydrochloride and K₂CO₃ in anhydrous DMF (10 mL/mmol) in a round-bottom flask under an N₂ atmosphere.

    • Causality: K₂CO₃ is utilized to neutralize the guanidine hydrochloride, releasing the free guanidine base necessary for nucleophilic attack. Anhydrous DMF is chosen for its high boiling point and excellent solvating power for both organic and inorganic reagents[4].

  • Addition of the Electrophile : Add the 1,3-dicarbonyl equivalent dropwise to the stirring suspension at room temperature.

  • Cyclocondensation : Elevate the temperature to 90°C and stir for 6–8 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3).

    • Causality: Heating to 90°C provides the activation energy required for the dual condensation/dehydration steps that aromatize the pyrimidine ring[4].

  • Workup & Purification : Cool the mixture to room temperature and pour it into ice-cold distilled water. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography to yield the intermediate.

Protocol B: Synthesis of Pyrimidine Thioglycoside Antiviral Analogs

Objective: Functionalize a pyrimidine-5-carboxamide/carboxylate intermediate with a sugar moiety to synthesize a nucleoside analog targeting SARS-CoV-2 and H5N1[1].

Materials:

  • 4-amino-2-mercapto-N-arylpyrimidine-5-carboxamide intermediate (1.0 eq)

  • Peracylated α-D-glucopyranosyl bromide (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Deprotonation : Dissolve the pyrimidine intermediate in anhydrous DMF at 0°C. Carefully add NaH in small portions. Stir for 30 minutes until H₂ evolution ceases.

    • Causality: NaH is a strong, non-nucleophilic base that selectively deprotonates the highly acidic thiol (-SH) group at the C2 position, generating a highly reactive thiolate nucleophile without triggering unwanted side reactions[1].

  • Glycosylation : Add peracylated α-D-glucopyranosyl bromide dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: The thiolate attacks the anomeric carbon of the sugar halide via an Sₙ2 mechanism, forming the stable thioglycosidic linkage[1].

  • Deacetylation (Deprotection) : Isolate the peracylated intermediate, then dissolve in dry methanol saturated with NH₃ gas. Stir at room temperature for 12 hours.

    • Causality: Methanolic ammonia gently cleaves the acetyl protecting groups on the sugar without hydrolyzing the core pyrimidine-5-carboxamide/carboxylate framework, yielding the free, biologically active pyrimidine thioglycoside[1].

Quantitative Data & Structure-Activity Relationship (SAR)

Antiviral screening of synthesized pyrimidine-5-carboxylate derivatives and their functionalized analogs demonstrates clear structure-activity relationships. The substitution at the C5 position (e.g., ester vs. amide) and the presence of specific moieties at C2 dictate the binding affinity to viral targets.

Compound Class / DerivativeTarget VirusKey Structural FeatureEfficacy (IC₅₀ / EC₅₀)Reference
Pyrimidine Thioglycoside (5f) SARS-CoV-2C2-S-Glucosyl, C5-CarboxamideIC₅₀ = 77.37 µM[1]
Pyrimidine Thioglycoside (5e) Avian Influenza H5N1C2-S-Galactosyl, C5-CarboxamideIC₅₀ = 86.02 µM[1]
Pyrimido[4,5-d]pyrimidine (7a) HCoV-229ECyclopropylamino groupHighly potent[2]
Pyridopyrimidine-5-carbohydrazide (5j) HIV-14-methylbenzylidene fragmentEC₅₀ = 90 µM (SI = 6.4)[3]

SAR Insight: The data indicates that bulky, electron-rich substitutions at the C2 and C4 positions, combined with the hydrogen-bond accepting capability of the C5-carboxylate/carboxamide, are critical for antiviral potency. The addition of a thioglycoside moiety significantly enhances water solubility and cellular uptake, effectively mimicking natural nucleosides to deceive viral polymerases[1].

References

  • Source: nih.
  • Methyl 2-amino-4-(4-fluorophenyl)
  • Source: mdpi.
  • Source: brieflands.

Sources

Ligand exchange methods involving 5-Pyrimidinecarboxylic acid sodium salt

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ligand Exchange Strategies Using 5-Pyrimidinecarboxylic Acid Sodium Salt

Abstract

5-Pyrimidinecarboxylic acid (5-PmCA) is a versatile heteroditopic ligand featuring a hard carboxylate donor and soft pyrimidine nitrogen donors. Its sodium salt form offers high water solubility but presents specific challenges in organic solvent-based ligand exchange. This guide details the methodology for utilizing 5-PmCA sodium salt in Solvent-Assisted Ligand Exchange (SALE) for Metal-Organic Frameworks (MOFs) and surface stabilization of inorganic nanoparticles. Emphasis is placed on solubility management, pH control, and thermodynamic driving forces.

Chemical Context & Solubility Dynamics

The critical failure point in using 5-Pyrimidinecarboxylic acid sodium salt lies in the solvent mismatch. Most ligand exchange reactions (especially for MOFs and Quantum Dots) occur in non-polar or polar aprotic solvents (DMF, Toluene, Chloroform), where the sodium salt is insoluble.

Key Chemical Properties:

  • Formula: C₅H₃N₂O₂Na

  • Functionality:

    • Carboxylate (–COO⁻): Primary anchor for hard metal ions (Zr⁴⁺, Zn²⁺, Gd³⁺).

    • Pyrimidine Ring (N-donors): Secondary binding sites for soft metals or hydrogen bonding.

  • pKa: ~3.5 (Carboxylic acid). The pyrimidine nitrogens are weakly basic.

Critical Decision Matrix:

Target SystemSolvent EnvironmentPre-Treatment Required?[1]
Water-Stable MOFs (e.g., UiO-66, ZIF-8)Aqueous / MethanolNo. Use direct exchange.
Organic-Phase MOFs (e.g., MOF-5)DMF / DEFYes. Protonation to free acid is recommended.
Hydrophilic Nanoparticles (Au, Ag)Water / BufferNo. Direct exchange.
Hydrophobic Nanoparticles (QDs)Toluene / HexaneYes. Phase transfer or protonation required.

Protocol A: Post-Synthetic Exchange (SALE) in MOFs

Objective: Replace structural linkers (e.g., terephthalic acid) or capping ligands (e.g., formate/acetate) with 5-PmCA to introduce N-donor sites into the pore environment.

Mechanism: The exchange is driven by concentration gradients and thermodynamics (pKa matching). Since 5-PmCA is smaller than many structural linkers, it can diffuse into pores and replace larger ligands or cap defect sites.

Workflow Diagram (The SALE Mechanism)

SALE_Mechanism Parent Parent MOF (Linker A) Diffusion Diffusion into Pores Parent->Diffusion Soln 5-PmCA Solution (High Conc.) Soln->Diffusion Equilibrium Linker Exchange (A out, 5-PmCA in) Diffusion->Equilibrium Thermal Energy Equilibrium->Parent Reversible Daughter Functionalized MOF (5-PmCA) Equilibrium->Daughter Washing

Figure 1: Thermodynamic workflow of Solvent-Assisted Ligand Exchange (SALE).

Step-by-Step Protocol

Materials:

  • Parent MOF (e.g., UiO-66-defective).

  • 5-Pyrimidinecarboxylic acid sodium salt.

  • Solvent: DMF (N,N-Dimethylformamide) and Methanol (MeOH).

  • Acid Modulator: Acetic acid (glacial).

Procedure:

  • Ligand Activation (Critical Step):

    • Since the sodium salt has poor solubility in DMF, dissolve 100 mg of 5-PmCA sodium salt in 2 mL of distilled water .

    • Add 8 mL of DMF. If precipitation occurs, add 100 µL of Acetic Acid to protonate the salt partially, improving organic solubility.

    • Note: The presence of protons (H⁺) facilitates the detachment of the original carboxylate linker from the metal node.

  • Incubation:

    • Weigh 50 mg of Parent MOF.

    • Add MOF to the ligand solution (10 mL).

    • Seal in a scintillation vial or pressure tube.

    • Heat at 85°C for 24–48 hours .

    • Why: Elevated temperature overcomes the activation energy for the metal-carboxylate bond breaking.

  • Washing & Activation:

    • Centrifuge the mixture (4500 rpm, 10 min) and decant the supernatant.

    • Resuspend the solid in fresh DMF and soak for 4 hours (removes unreacted ligand).

    • Repeat wash with Methanol (3x) to remove high-boiling DMF.

    • Dry under vacuum at 120°C.

Protocol B: Surface Stabilization of Gold Nanoparticles (AuNPs)

Objective: Exchange weak citrate ligands on AuNPs with 5-PmCA to create a heteroaromatic shell suitable for π-π stacking interactions or biological sensing.

Mechanism: Carboxylate groups bind to the Au surface, displacing citrate. The pyrimidine ring remains exposed to the solvent, altering the Zeta potential and hydrodynamic radius.

Step-by-Step Protocol

Materials:

  • Citrate-capped AuNPs (aqueous solution, OD ~1).

  • 5-Pyrimidinecarboxylic acid sodium salt.

  • Phosphate Buffer (PBS) or NaOH (0.1 M).

  • Centrifugal filters (Amicon Ultra, 10k MWCO).

Procedure:

  • Stock Preparation:

    • Prepare a 50 mM solution of 5-PmCA sodium salt in DI water.

    • Adjust pH to 7.5–8.0 using dilute NaOH.

    • Reasoning: Ensure the carboxylate is fully deprotonated (COO⁻) for maximum binding affinity to the gold surface.

  • Ligand Exchange:

    • Add 1 mL of AuNP solution to a microcentrifuge tube.

    • Add 100 µL of the 5-PmCA stock solution (excess ligand is required to drive equilibrium).

    • Vortex gently and incubate at Room Temperature for 12 hours in the dark.

    • Note: Do not heat AuNPs aggressively as this can cause aggregation (Ostwald ripening).

  • Purification:

    • Transfer the mixture to a centrifugal filter unit (10k MWCO).

    • Centrifuge at 6000 x g for 15 minutes.

    • Discard flow-through (contains displaced citrate and excess 5-PmCA).

    • Resuspend the retentate in DI water or buffer. Repeat 2x.

Analytical Validation (Quality Control)

You must verify that the exchange actually occurred. Simple visual inspection is insufficient.

Validation Workflow

Validation_Flow cluster_methods Analytical Techniques Sample Exchanged Material NMR 1H-NMR (Digestion) Quantify Ratio Sample->NMR PXRD PXRD Check Crystallinity Sample->PXRD FTIR FT-IR Shift in C=O Stretch Sample->FTIR Decision Pass/Fail Criteria NMR->Decision Ligand Present? PXRD->Decision Structure Intact?

Figure 2: Analytical workflow for validating ligand exchange.

Table 1: Expected Analytical Signatures

TechniqueMethod DetailsExpected Result for Successful Exchange
1H-NMR (Digestion) Digest MOF in DCl/DMSO-d6.Appearance of pyrimidine protons (singlets at ~9.2 ppm and ~9.4 ppm). Integration ratio vs. original linker confirms % exchange.
FT-IR ATR mode on dry powder.Shift in asymmetric carboxylate stretch (~1600 cm⁻¹) and appearance of C=N ring stretches (~1580 cm⁻¹).
Zeta Potential DLS (for Nanoparticles).Shift in surface charge (mV) compared to citrate precursor.
TGA Thermal Gravimetric Analysis.Distinct weight loss step corresponding to 5-PmCA decomposition (typically lower temp than terephthalate).

References

  • Deria, P., et al. (2014). "Solvent-Assisted Ligand Exchange (SALE) in Metal–Organic Frameworks." Chemical Society Reviews. Link

  • Sava, D. F., et al. (2008).[2] "Quest for Zeolite-like Metal-Organic Frameworks: On Pyrimidinecarboxylate Bis-chelating Bridging Ligands." Journal of the American Chemical Society.[2] Link

  • Karagiaridi, O., et al. (2012). "Opening ZIF-8: A Catalytically Active Zeolitic Imidazolate Framework of Sodalite Topology with Unsubstituted Linkers." Journal of the American Chemical Society.[2] Link

  • PubChem. (2023). "5-Pyrimidinecarboxylic acid - Compound Summary." National Library of Medicine. Link

Sources

Application Notes & Protocols: A Guide to the Synthesis and Characterization of Coordination Polymers with Pyrimidine-Based Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Coordination Polymers (CPs), particularly those constructed from pyrimidine-based organic linkers, represent a frontier in materials science with profound implications for drug development, catalysis, and advanced diagnostics. The pyrimidine motif, a cornerstone of nucleic acids, offers a unique combination of N-donor sites for metal coordination, hydrogen bonding capabilities, and π-stacking interactions, enabling the rational design of functional materials with unprecedented structural diversity. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the design principles, synthesis methodologies, and characterization techniques essential for the successful preparation and analysis of pyrimidine-based CPs. We delve into the causality behind experimental choices, offering field-proven insights and detailed protocols to ensure reproducible and reliable outcomes.

Part 1: The Architectural Blueprint: Design and Synthesis Strategies

The construction of a coordination polymer is an act of molecular engineering. The final architecture and resulting properties are dictated by the deliberate selection of its fundamental components—metal ions and organic linkers—and the conditions under which they self-assemble.

The Building Blocks: Metal Nodes and Pyrimidine Linkers

The judicious choice of metal ions and pyrimidine linkers is the primary determinant of the CP's topology and functionality.

  • Metal Ions (Nodes): The metal ion's coordination number, preferred geometry (e.g., tetrahedral, square planar, octahedral), and Lewis acidity directly influence the connectivity and dimensionality of the resulting framework. Transition metals like Cu(I/II), Zn(II), Co(II), and Cd(II) are frequently employed due to their versatile coordination chemistry.[1][2] Lanthanide ions are also utilized, particularly for designing CPs with interesting magnetic and photoluminescent properties.[3]

  • Pyrimidine-Based Linkers (Struts): Pyrimidine's inherent structural features make it an exceptional linker. The two nitrogen atoms at positions 1 and 3 can act as coordination sites.[4][5] Functionalizing the pyrimidine ring with other donor groups (e.g., carboxylates, thiols, phosphines) creates multidentate linkers capable of bridging multiple metal centers, leading to robust 1D, 2D, or 3D structures.[3][6] The introduction of substituent groups can also impart steric hindrance, which can be strategically used to control the final structure and prevent the formation of overly dense phases.

Synthetic Methodologies: Crystallizing Complexity

The method of synthesis is critical for obtaining crystalline materials suitable for structural elucidation and property evaluation. While several techniques exist, solvothermal and hydrothermal methods are the most prevalent for generating high-quality CP crystals.

  • Solvothermal and Hydrothermal Synthesis: These are the workhorse techniques for CP synthesis.[7][8] The reaction is carried out in a sealed vessel (a Teflon-lined autoclave) at temperatures above the boiling point of the solvent.[9][10][11] The elevated temperature and pressure increase the solubility of reactants and facilitate the crystallization of thermodynamically stable phases. Key parameters that must be carefully controlled include:

    • Temperature: Can influence the resulting crystal phase, with different structures sometimes forming at different temperatures.[12]

    • Solvent System: The choice of solvent can dramatically alter the final product's architecture and even lead to in situ ligand transformations.[13][14]

    • pH: Affects the deprotonation state of the organic linker, which is crucial for coordination.[8]

    • Reactant Molar Ratios: The metal-to-ligand ratio can dictate the formation of different structural motifs, from discrete molecules to extended polymers.[15][16]

The diagram below illustrates the general workflow for this powerful synthetic technique.

G cluster_prep Reaction Preparation cluster_reaction Solvothermal Reaction cluster_isolation Product Isolation A Weigh Metal Salt & Pyrimidine Linker B Dissolve in Appropriate Solvent A->B C Seal in Teflon-Lined Autoclave B->C D Heat in Oven (e.g., 120-180 °C, 1-3 days) C->D E Slow Cooling to Room Temperature D->E F Filter to Collect Crystals E->F G Wash with Solvent F->G H Dry Under Vacuum G->H I I H->I Characterization

Caption: General workflow for the solvothermal synthesis of coordination polymers.

Part 2: Experimental Protocol: Solvothermal Synthesis of a [Cu(pmdc)(H₂O)]n-type Polymer

This protocol provides a representative method for synthesizing a 2D coordination polymer using copper(II) acetate and pyrimidine-4,6-dicarboxylic acid (H₂pmdc). This procedure is based on established methodologies for lanthanide-based pmdc CPs and is adapted here for a common transition metal.[3]

Materials and Equipment
Reagent/EquipmentSpecification/GradeSupplier Example
Copper(II) Acetate Monohydrate≥98%Sigma-Aldrich
Pyrimidine-4,6-dicarboxylic acid97%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Ethanol (EtOH)200 Proof, ACS GradeFisher Scientific
Deionized Water18.2 MΩ·cmLab Water System
23 mL Teflon-lined AutoclaveStainless Steel Outer BodyParr Instrument
Programmable Laboratory OvenVWR
Analytical BalanceReadability 0.1 mgMettler Toledo
Filtration ApparatusGlass funnel, flask, vacuum pump---
0.22 µm Membrane FiltersMilliporeSigma
Step-by-Step Synthesis Protocol
  • Reactant Preparation: In a 20 mL glass vial, weigh out 19.9 mg (0.1 mmol) of Copper(II) acetate monohydrate and 16.8 mg (0.1 mmol) of pyrimidine-4,6-dicarboxylic acid.

    • Causality: An equimolar ratio of metal to linker is a common starting point for forming well-defined polymeric structures. Precision in weighing is critical for reproducibility.

  • Solvent Addition: To the vial containing the solids, add 8 mL of N,N-Dimethylformamide (DMF) and 2 mL of deionized water.

    • Causality: A mixed-solvent system is often used to modulate the solubility of both the organic linker and the metal salt, which can influence crystal growth. DMF is a high-boiling polar aprotic solvent excellent for solvating organic linkers, while water helps dissolve the metal salt.

  • Homogenization: Briefly sonicate the mixture for 5-10 minutes until a homogeneous suspension is formed. It is not necessary for all solids to dissolve at this stage.

  • Reaction Setup: Transfer the suspension into a 23 mL Teflon-lined autoclave. Seal the vessel tightly within its stainless-steel casing.

    • Causality: The autoclave is essential for safely achieving the high pressures and temperatures required for solvothermal synthesis. Ensure the seal is secure to prevent solvent leakage and pressure loss.

  • Thermal Program: Place the sealed autoclave in a programmable laboratory oven. Heat to 140 °C at a rate of 5 °C/min. Hold at 140 °C for 72 hours.

    • Causality: The high temperature provides the activation energy needed for bond formation and breaking, allowing the system to reach a thermodynamically stable crystalline state. The 72-hour period ensures the reaction goes to completion.

  • Controlled Cooling: Program the oven to cool down to room temperature slowly over 24 hours (a rate of approximately 5 °C/hour).

    • Causality: Slow, controlled cooling is paramount for obtaining large, high-quality single crystals. Rapid cooling often leads to the precipitation of microcrystalline powder, which is unsuitable for single-crystal X-ray diffraction.

  • Product Isolation: Carefully open the autoclave. Collect the resulting blue crystals by vacuum filtration using a 0.22 µm membrane filter.

  • Washing: Wash the collected crystals three times with 5 mL of fresh DMF, followed by three washes with 5 mL of ethanol.

    • Causality: Washing removes any unreacted starting materials and soluble impurities that may be adsorbed on the crystal surfaces.

  • Drying: Dry the final product in a vacuum oven at 60 °C for 12 hours. The typical yield is approximately 70-80%.

Summary of Typical Reaction Parameters
Metal SourcePyrimidine Linker ExampleSolvent SystemTemp (°C)Time (h)DimensionalityRef.
Cu(I) HalidesPyrimidine-based phosphineAcetonitrile120241D Chain[15],[16]
CuSCNN-heterocyclic pyrimidinesAcetonitrile160721D, 2D, 3D[17]
Zn(NO₃)₂Terphenyl-dicarboxylate/azpyDMF/H₂O90-120482D Layer[12]
Dy(NO₃)₃Pyrimidine-4,6-dicarboxylateH₂O150722D/3D[3]
CuIPyrimidine-2-thioneCH₂Cl₂/CH₃CN110721D Chain[13]

Part 3: Comprehensive Characterization Workflow

A multi-technique approach is essential to fully elucidate the structure, purity, stability, and function of the synthesized CPs.

Primary Structural Verification
  • Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline material.[18][19][20] A high-quality single crystal is irradiated with X-rays, and the resulting diffraction pattern is used to solve the crystal structure, providing precise information on bond lengths, bond angles, coordination environments, and the overall network topology.[21]

  • Powder X-ray Diffraction (PXRD): While SC-XRD analyzes a single crystal, PXRD is used to confirm the phase purity of the bulk (polycrystalline) sample.[1][22] The experimental PXRD pattern of the synthesized powder is compared to the pattern simulated from the SC-XRD data. A good match confirms that the bulk material consists of a single, pure crystalline phase.[23][24]

Physicochemical and Functional Analysis
  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[25] This analysis is crucial for determining the thermal stability of the CP and quantifying the amount of solvent molecules (both coordinated and guest) within the crystal lattice.[26]

  • Spectroscopy (FT-IR, UV-Vis): Fourier-Transform Infrared (FT-IR) spectroscopy is used to confirm the coordination of the linker to the metal ion by observing shifts in the vibrational frequencies of functional groups (e.g., carboxylates). UV-Visible spectroscopy can provide insights into the electronic properties of the material.

  • Porosity and Gas Adsorption: For porous CPs, gas adsorption isotherms (typically using N₂ at 77 K) are measured to determine the specific surface area (BET analysis), pore volume, and pore size distribution.[27] This is critical for applications in gas storage, separation, and catalysis.[28][29]

  • Luminescence Spectroscopy: Many CPs, especially those with d¹⁰ metals (Zn, Cd) or lanthanides, exhibit photoluminescence.[15][17] Studying their excitation and emission spectra is key to developing applications in chemical sensing and optoelectronics.[13]

The following diagram outlines a logical workflow for characterizing a newly synthesized coordination polymer.

G A As-Synthesized Crystalline Product B Single-Crystal XRD A->B C Powder XRD A->C F Thermogravimetric Analysis (TGA) A->F H Spectroscopic Analysis (FT-IR, UV-Vis) A->H J Gas Adsorption (N2, CO2, etc.) A->J If Porous D Determine 3D Structure, Connectivity, Topology B->D E Confirm Bulk Phase Purity C->E G Assess Thermal Stability & Solvent Content F->G I Confirm Coordination & Electronic Properties H->I K Evaluate Porosity, Surface Area, Selectivity J->K

Caption: A comprehensive workflow for the characterization of coordination polymers.

Part 4: Applications in Drug Development and Materials Science

The unique structural and chemical properties of pyrimidine-based CPs make them highly promising for a range of applications relevant to the pharmaceutical and life sciences industries.

  • Heterogeneous Catalysis: The well-defined, isolated active sites within a CP structure can mimic homogeneous catalysts but with the added benefits of stability and recyclability. They have shown promise in catalyzing reactions crucial for the synthesis of complex organic molecules and pharmaceutical intermediates.[8][9][29][30]

  • Drug Delivery: The porous nature of some CPs allows them to act as nanocarriers for therapeutic agents. The ability to tune pore size and surface chemistry enables the potential for controlled release of drugs, a key goal in modern pharmacology.

  • Chemical Sensing: Luminescent CPs can be designed to exhibit changes in their emission intensity or wavelength upon interaction with specific analytes (ions, small molecules). This "turn-on" or "turn-off" response can be harnessed to create highly sensitive and selective chemical sensors for diagnostics or environmental monitoring.[7]

  • Intrinsic Biological Activity: The pyrimidine core is a well-known pharmacophore present in numerous drugs.[31][32][33] Consequently, CPs incorporating these linkers may themselves possess intrinsic biological properties, such as antimicrobial or anticancer activity, opening avenues for new therapeutic materials.[2]

References

  • Lo, S. M-F., et al. (2000). Solvothermal Synthesis of a Stable Coordination Polymer with Copper-I-Copper-II Dimer Units. Journal of the American Chemical Society. Available at: [Link]

  • Kumar, S., et al. (2018). Diverse Architectures and Luminescence Properties of Group 11 Complexes Containing Pyrimidine-Based Phosphine, N-((Diphenylphosphine)methyl)pyrimidin-2-amine. ACS Omega. Available at: [Link]

  • Li, J-R., et al. (2009). Solvothermal Synthesis and Diverse Coordinate Structures of a Series of Luminescent Copper(I) Thiocyanate Coordination Polymers Based on N-Heterocyclic Ligands. Crystal Growth & Design. Available at: [Link]

  • Ghassemzadeh, M., et al. (2016). Synthesis, X-ray crystallography, thermogravimetric analysis and spectroscopic characterization of isostructural one-dimensional coordination polymers as sorbents for some anions. CrystEngComm. Available at: [Link]

  • Santhosh, G., et al. (2017). Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm. Available at: [Link]

  • Zhao, Y., et al. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers. Zeitschrift für Naturforschung B. Available at: [Link]

  • Aromí, G., et al. (2012). Electrical conductivity and luminescence in coordination polymers based on copper(I)-halides and sulfur-pyrimidine ligands. Inorganic Chemistry. Available at: [Link]

  • Aromí, G., et al. (2012). Electrical Conductivity and Luminescence in Coordination Polymers Based on Copper(I)-Halides and Sulfur-Pyrimidine Ligands. ResearchGate. Available at: [Link]

  • Zheng, N., et al. (2005). Two-Step Solvothermal Preparation of a Coordination Polymer Containing a Transition Metal Complex Fragment and a Thiostannate Anion. Crystal Growth & Design. Available at: [Link]

  • Armentano, D., et al. (2021). Single-Ion Magnet and Photoluminescence Properties of Lanthanide(III) Coordination Polymers Based on Pyrimidine-4,6-Dicarboxylate. Magnetochemistry. Available at: [Link]

  • da Silva, M. P., et al. (2017). Ab initio powder X-ray diffraction structural analysis of bispidine based 1D coordination polymers: insights into their guest responsive behaviour. Dalton Transactions. Available at: [Link]

  • ResearchGate. (n.d.). Experimental and simulated powder X-ray diffraction patterns. ResearchGate. Available at: [Link]

  • Kitagawa, S., et al. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis of co-ordination polymers of bis-ligand CP-1. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The thermogravimetric analysis (TGA) curves for coordination polymers N1–N2 and complex C1. ResearchGate. Available at: [Link]

  • Patel, M. N., et al. (2013). Synthesis, characterization and thermal degradation behaviour of some coordination polymers by using TG-DTG and DTA techniques. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis of coordination polymer [Zn(bpy)(acr)(HCOO)]n (1a). ResearchGate. Available at: [Link]

  • Sato, H., et al. (2022). Photoresponsive Coordination Polymer Single Crystal Platforms: Design and Applications. Accounts of Materials Research. Available at: [Link]

  • Kumar, S., et al. (2018). Diverse Architectures and Luminescence Properties of Group 11 Complexes Containing Pyrimidine-Based Phosphine, N-((Diphenylphosphine)methyl)pyrimidin-2-amine. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of coordination polymers based on 4,6-di(1H-imidazol-1-yl)-pyrimidine and terephthalates. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Powder X-ray diffraction patterns calculated from the single-crystal data. ResearchGate. Available at: [Link]

  • Kitagawa, S., et al. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. ResearchGate. Available at: [Link]

  • Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]

  • Wang, Y-L., et al. (2016). Two new Pb coordination polymers derived from pyrimidine-2-thiolate. Inorganic Chemistry Communications. Available at: [Link]

  • Bogdanova, O. A., et al. (2020). Single Crystal X-ray Diffraction Studies of Two Polymorphic Modifications of the Dicarbonyl-o-Semiquinonato Rhodium Complex at Different Temperatures. ACS Omega. Available at: [Link]

  • Fairen-Jimenez, D., et al. (2021). A Metal‐Organic Polyhedron‐to‐Coordination Polymer Transition Revealed by 3D Electron Diffraction. Angewandte Chemie. Available at: [Link]

  • Wang, C., et al. (2023). Preparation of Pyrazolyl-Pyrimidine Skeleton Porous-Organic-Polymer Supported Single-Site Nickel Composites as Efficient Catalysts. SSRN. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, coordination chemistry and biological activity of some pyrimidine complexes. ResearchGate. Available at: [Link]

  • Gu, J-Z., et al. (2023). Hydrothermal Assembly, Structural Multiplicity, and Catalytic Knoevenagel Condensation Reaction of a Series of Coordination Polymers Based on a Pyridine-Tricarboxylic Acid. Polymers. Available at: [Link]

  • Gu, J-Z., et al. (2021). Coordination Polymers Assembled from Flexible Tricarboxylate Linkers: Hydrothermal Synthesis, Structural Diversity, and Catalytic Features. Molecules. Available at: [Link]

  • Nath, S., & De, S. (2015). Hydrothermal synthesis, crystal structure and luminescence property of a three dimensional Sm(III) coordination polymer. Journal of Chemical Sciences. Available at: [Link]

  • Tian, H-Q., et al. (2024). 1D Coordination Polymers Constructed from Pyridine-2,6-Dicarboxamide Ligands Showing Selective and Recyclable Adsorption toward Methanol Vapor. Crystal Growth & Design. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, structures, sorption and magnetic properties of coordination polymers based on 3d metal pivalates and polydentate pyridine-type ligands. ResearchGate. Available at: [Link]

  • Gu, J-Z., et al. (2021). Coordination Polymers Assembled from Flexible Tricarboxylate Linkers: Hydrothermal Synthesis, Structural Diversity, and Catalytic Features. Molecules. Available at: [Link]

  • Gu, J-Z., et al. (2022). Hydrothermal Generation, Crystal Structures, and Catalytic Performance of Mn(II), Cu(II), and Ni(II) Coordination Polymers Based on a Pyridine–Tricarboxylate Ligand. Polymers. Available at: [Link]

  • Păunescu, V., et al. (2017). Synthesis, Physico-chemical Characterization, Crystal Structure and Influence on Microbial and Tumor Cells of Some Co(II) Complexes with 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine. Molecules. Available at: [Link]

  • University of Jena. (n.d.). X-ray Diffraction. University of Jena. Available at: [Link]

  • Horike, S., et al. (2009). Chemistry and application of flexible porous coordination polymers. Journal of Materials Chemistry. Available at: [Link]

  • Yaghi, O. M., et al. (2013). Strategies, linkers and coordination polymers for high-performance sorbents. Google Patents.
  • Ghorbani-Vaghei, R., et al. (2023). Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker: Supramolecular Networks through Hydrogen and Halogen Bonds. Crystals. Available at: [Link]

  • Kirillov, A. M., et al. (2020). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Molecules. Available at: [Link]

  • Lu, X., et al. (2006). Pyrimidine and s-triazine as structural motifs for ordered adsorption on Si(100): a first principles study. Physical Chemistry Chemical Physics. Available at: [Link]

  • Al-dujaili, L. J., et al. (2025). Catalytic multicomponent synthesis of imidazopyrimidine derivatives: an updated review. Journal of Saudi Chemical Society. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Molecules. Available at: [Link]

  • El-Faham, A., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. RSC Advances. Available at: [Link]

  • Al-Juboori, A. A. H. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Egyptian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). SSA-assisted catalytic synthesis of pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]

  • Kaur, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 5-Pyrimidinecarboxylic Acid Sodium Salt in Ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-pyrimidinecarboxylic acid sodium salt. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who are working with this compound. Our goal is to provide you with the scientific principles and practical techniques required to overcome solubility challenges in ethanolic systems.

Frequently Asked Questions (FAQs)

Q1: What is 5-pyrimidinecarboxylic acid sodium salt, and why is its solubility in ethanol a concern?

5-Pyrimidinecarboxylic acid is a heterocyclic compound featuring a pyrimidine ring, which is a core structure in many biologically significant molecules, including nucleic acid bases and various pharmaceuticals.[1] Its sodium salt is often prepared to enhance aqueous solubility. However, in non-aqueous or semi-aqueous systems like ethanol, its ionic nature can lead to limited solubility, posing challenges in formulation, purification, and reaction chemistry.

Q2: Why is the solubility of this salt inherently low in ethanol?

The principle of "like dissolves like" is fundamental here.[2] 5-Pyrimidinecarboxylic acid sodium salt is an ionic compound (a salt). Water is a highly polar solvent that can effectively solvate the sodium cations (Na+) and the carboxylate anions (-COO⁻) through strong ion-dipole interactions. Ethanol, while possessing a polar hydroxyl (-OH) group, is significantly less polar overall due to its nonpolar ethyl (C₂H₅) group.[3] This reduced polarity means ethanol is less efficient at breaking the crystal lattice energy of the salt and solvating the resulting ions, leading to lower solubility compared to water.[3]

Q3: What primary factors influence the solubility of this salt in ethanol?

Several factors can significantly alter the solubility of 5-pyrimidinecarboxylic acid sodium salt in ethanol:

  • Temperature: For most salts, solubility in ethanol increases with temperature, although this effect can be less dramatic than in water.[4]

  • Water Content (Co-solvency): The presence of even small amounts of water in the ethanol can dramatically increase solubility.

  • pH of the Solution: Although less pronounced in ethanol than in water, the effective pH can influence the equilibrium between the salt and its less soluble free acid form.

  • Purity and Polymorphism: The presence of impurities or different crystalline forms (polymorphs) of the salt can lead to variable solubility results.[5][6]

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: My 5-pyrimidinecarboxylic acid sodium salt is not dissolving in pure ethanol at room temperature.

Initial Steps & Underlying Principles

If you are observing poor solubility in absolute or high-purity ethanol, this is often expected. Your first steps should involve manipulating the system's energy and composition.

Solution A: Increase the Temperature
  • What to do: Gently heat the mixture while stirring. Start with a modest increase to 40-50°C and monitor for dissolution.

  • Why it works: Increasing the temperature provides the necessary kinetic energy for the ethanol molecules to overcome the strong ionic bonds holding the salt's crystal lattice together.[4] This increased energy facilitates the solvation process, allowing more salt to dissolve.

Solution B: Introduce a Co-solvent (Water)
  • What to do: Add a small, controlled amount of deionized water to the ethanol. Start with a 95:5 ethanol:water (v/v) mixture and adjust as needed.

  • Why it works: Water is a highly effective co-solvent for ionic compounds in less polar organic solvents.[7][8] Water molecules are more polar than ethanol and can preferentially solvate the sodium and carboxylate ions, significantly disrupting the crystal lattice and increasing solubility. Even a small percentage of water can create a solvent mixture with a polarity profile much more favorable for dissolving the salt.[9]

The following diagram illustrates the decision-making process for initial troubleshooting:

G Start Salt not dissolving in pure ethanol at RT Heat Increase Temperature (e.g., to 40-50°C) Start->Heat   Thermal   Approach CoSolvent Add Water as a Co-solvent (e.g., 5% v/v) Start->CoSolvent Compositional   Approach    Dissolved Problem Solved: Salt Dissolved Heat->Dissolved Yes CoSolvent->Dissolved Yes Precipitates Precipitates on Cooling? Dissolved->Precipitates NotEnough Solubility Still Too Low? Dissolved->NotEnough Precipitates->CoSolvent Consider co-solvent to stabilize NotEnough->CoSolvent Increase co-solvent concentration

Fig 1. Initial troubleshooting workflow for solubility issues.
Problem 2: The salt dissolves upon heating but crashes out of solution when cooled.

This indicates you have created a supersaturated solution that is not stable at lower temperatures. The goal is to create a thermodynamically stable solution at your target temperature.

Solution: Optimize the Co-solvent Ratio
  • What to do: Your primary strategy should be to find the optimal ethanol-to-water ratio that keeps the salt dissolved at room temperature. This requires a systematic approach.

  • Why it works: By creating a solvent blend with the right polarity, you are not just temporarily forcing the salt into solution with heat, but creating an environment where it is thermodynamically favorable to remain dissolved once cooled.[10]

Experimental Protocol: Co-solvent Titration for Stable Solubility
  • Setup: In a beaker with a magnetic stirrer, add a known mass of 5-pyrimidinecarboxylic acid sodium salt to a known volume of pure ethanol.

  • Initial Heating: Heat the suspension to 60°C to ensure you are starting from a fully dissolved (if possible) or well-dispersed state.

  • Titration: While maintaining the temperature, add deionized water dropwise (or in small, measured aliquots) until the solution becomes clear. Record the volume of water added.

  • Cooling & Observation: Allow the solution to cool slowly to room temperature. If precipitation occurs, add another small aliquot of water, reheat to dissolve, and cool again.

  • Endpoint: Repeat step 4 until the solution remains clear at room temperature for an extended period (e.g., >1 hour). The final ethanol:water ratio is your optimal solvent system for that concentration.

Data Summary Table:

Target Concentration (mg/mL)Initial SolventTemperature (°C)Required Water (v/v %) for RT Stability
1100% Ethanol25>20% (Hypothetical)
5100% Ethanol25>40% (Hypothetical)
595:5 EtOH:H₂O25~15% (Hypothetical)
1090:10 EtOH:H₂O25~25% (Hypothetical)
Note: Data is for illustrative purposes. Actual values must be determined experimentally.
Problem 3: I'm observing inconsistent solubility results between different batches of the salt.

Batch-to-batch variability is a common issue in drug development and can often be traced back to the solid-state properties of the material.

Possible Cause A: Water Content Variation
  • The Issue: The sodium salt may be hygroscopic, meaning it absorbs moisture from the atmosphere. Different batches may have different levels of hydration, which directly impacts solubility.

  • How to Verify: Use Karl Fischer titration to accurately measure the water content of each batch.

  • The Solution: Standardize the handling of the material. Dry the salt under vacuum at a mild temperature (e.g., 40-60°C) before use to ensure a consistent, anhydrous starting material. Store in a desiccator.

Possible Cause B: Polymorphism
  • The Issue: The compound may exist in different crystalline forms, or polymorphs.[5] These polymorphs can have different crystal lattice energies, leading to significant differences in solubility and dissolution rates. One batch might be a more stable (less soluble) polymorph, while another might be a metastable (more soluble) form.

  • How to Verify: Techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) can identify and characterize different polymorphic forms.

  • The Solution: If polymorphism is confirmed, you must develop a crystallization process that consistently produces the desired polymorph. This often involves strict control over solvent choice, cooling rate, and agitation.

The following diagram illustrates the relationship between the solid state of the salt and its observed solubility.

G cluster_0 Solid-State Properties cluster_1 Solution Behavior Polymorph Crystalline Form (Polymorphism) Solubility Observed Solubility Polymorph->Solubility Affects Lattice Energy Hydration Water Content (Hydration State) Hydration->Solubility Acts as built-in co-solvent Variability Inconsistent Batch-to-Batch Results Variability->Polymorph Variability->Hydration

Fig 2. Impact of solid-state properties on solubility.

By methodically addressing these factors—temperature, co-solvency, and solid-state properties—you can develop a robust and reproducible protocol for dissolving 5-pyrimidinecarboxylic acid sodium salt in ethanol-based systems.

References

  • Salt Solubility In Ethanol. (n.d.). YIC. Retrieved February 27, 2026, from [Link]

  • Cosolvent. (2023). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • How does temperature affect the solubility of sodium chloride? (2017). Quora. Retrieved February 27, 2026, from [Link]

  • Iwahashi, K., & Oshal, Y. (2017). Effects of salt or cosolvent addition on solubility of a hydrophobic solute in water: Relevance to those on thermal stability of a protein. The Journal of Chemical Physics, 146(5), 054901. [Link]

  • Vercher, E., et al. (2007). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. Journal of Chemical & Engineering Data, 52(4), 1440-1447. [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 27, 2026, from [Link]

  • Ghanadzadeh, H., et al. (2018). Influence of the Temperature, Type of Salt, and Alcohol on Phase Diagrams of 2-Propanol + Inorganic Salt Aqueous Two-Phase Systems. Journal of Chemical & Engineering Data, 63(10), 3706-3717. [Link]

  • Lopes, A., et al. (1998). Solubilities of Salts in Mixed Solvents. Journal of Chemical & Engineering Data, 43(3), 336-339. [Link]

  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. (2026). Crystal Pharmatech. Retrieved February 27, 2026, from [Link]

  • Kumar, V., & Sharma, P. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Journal of Pharmaceutical Chemistry and Drug formulation, 3(1), 11-19. [Link]

  • David, S., et al. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. [Link]

  • Hart, M. L., et al. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences, 1(1), 1-8. [Link]

  • What are the factors influencing the solubility of lead salts in organic solvents? (2025). Blog. Retrieved February 27, 2026, from [Link]

  • Co-solvency: Significance and symbolism. (2025). Wisdomlib. Retrieved February 27, 2026, from [Link]

  • Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(1), 123. [Link]

  • Hughey, J. R., et al. (2011). Solid-State Techniques for Improving Solubility. In Formulating Poorly Water Soluble Drugs (pp. 129-160). Springer. [Link]

  • Factors Affecting Solubility: Key Principles Explained. (2020). Vedantu. Retrieved February 27, 2026, from [Link]

  • He, Y., et al. (2014). Salt formation to improve drug solubility. Journal of Pharmaceutical Sciences, 103(10), 2977-2993. [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary. Retrieved February 27, 2026, from [Link]

  • Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-thienyl)-, ethyl ester. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Pyrimidine-5-carboxylic acid. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Hamzeh, Y., et al. (2005). Solubility of Various Carboxylic Acids and Corresponding Sodium Salts in Water and Ethanol. Journal of Wood Chemistry and Technology, 25(1-2), 43-55. [Link]

  • Bolognesi, M. L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4013-4027. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Chemistry, 26(10), 967-987. [Link]

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. (2025). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Tzani, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3895. [Link]

Sources

Minimizing decarboxylation of 5-Pyrimidinecarboxylic acid at high temperatures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Pyrimidinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the thermal stability of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize decarboxylation during your high-temperature experiments.

Introduction to the Challenge: Thermal Decarboxylation

5-Pyrimidinecarboxylic acid is a valuable building block in medicinal chemistry and materials science. However, its utility can be hampered by its propensity to undergo decarboxylation at elevated temperatures, leading to the formation of pyrimidine and the loss of the crucial carboxyl functional group. Understanding the mechanism and the factors that influence this undesired reaction is paramount to developing robust and high-yielding synthetic protocols. This guide provides practical solutions and the scientific rationale behind them to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: At what temperature does significant decarboxylation of 5-pyrimidinecarboxylic acid occur?

While the exact temperature for the onset of significant decarboxylation depends on various factors such as the solvent, pH, and reaction time, studies on closely related compounds like 5-carboxyuracil (5caU) and 5-carboxycytosine (5caC) show that decarboxylation rates become substantial at temperatures ranging from 70°C to 180°C in neutral aqueous solutions[1]. It is prudent to be cautious when heating 5-pyrimidinecarboxylic acid above 70°C, especially for prolonged periods.

Q2: What is the underlying mechanism of decarboxylation for 5-pyrimidinecarboxylic acid?

The decarboxylation of pyrimidine carboxylic acids in aqueous media is understood to proceed through the direct elimination of CO2 from the protonated or zwitterionic form of the molecule. This process is often facilitated by water molecules that help stabilize the transition state[1][2]. The anionic carboxylate form, however, is significantly more resistant to decarboxylation[3].

Q3: How does the position of the carboxyl group on the pyrimidine ring affect its stability?

The position of the carboxyl group is critical. For instance, 6-carboxyuracil (orotic acid) is exceptionally stable, with a half-life for spontaneous decarboxylation in the millions of years at room temperature[1]. In contrast, 5-pyrimidinecarboxylic acid and its analogs are much more prone to decarboxylation. This difference in reactivity is attributed to the electronic properties of the pyrimidine ring and the stability of the intermediates formed during the reaction.

Q4: Can I use a catalyst to prevent decarboxylation?

While some transition metal compounds are used to catalyze decarboxylation, certain transition metal ions can actually inhibit it, presumably by forming a stable complex with the carboxylate group[3]. However, the primary and most effective strategy to prevent decarboxylation is not catalytic but rather involves controlling the reaction conditions, particularly the pH.

Troubleshooting Guide: Minimizing Decarboxylation in Your Experiments

This section provides solutions to common problems encountered when working with 5-pyrimidinecarboxylic acid at high temperatures.

Problem 1: Significant decarboxylation observed in a high-temperature reaction in an aprotic solvent (e.g., DMF, DMSO).
  • Cause: Even in aprotic solvents, residual water or the acidic nature of the carboxylic acid itself can facilitate decarboxylation, especially at elevated temperatures.

  • Solution 1: Addition of a Non-Nucleophilic Base.

    • Explanation: The key to preventing decarboxylation is to deprotonate the carboxylic acid to its more stable carboxylate anion form[3]. By adding a suitable base, you can ensure that the majority of your starting material exists as the carboxylate.

    • Protocol:

      • To your reaction mixture containing 5-pyrimidinecarboxylic acid (1 equivalent), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.1-1.5 equivalents) or diisopropylethylamine (DIPEA, 1.1-1.5 equivalents).

      • Stir the mixture at room temperature for 10-15 minutes to ensure complete deprotonation before heating to the desired reaction temperature.

    • Choosing a Base:

      • Inorganic bases (e.g., K₂CO₃, Cs₂CO₃): Generally preferred for their non-nucleophilic nature and ease of removal during workup.

      • Organic bases (e.g., DIPEA, DBU): Use with caution, as they can sometimes participate in side reactions depending on the other components of your reaction mixture.

  • Solution 2: Use of a Salt of 5-Pyrimidinecarboxylic Acid.

    • Explanation: Instead of generating the carboxylate in situ, you can use a pre-formed salt of 5-pyrimidinecarboxylic acid (e.g., the sodium or potassium salt). This ensures the compound is in its stabilized anionic form from the outset.

    • Protocol:

      • Prepare the salt by reacting 5-pyrimidinecarboxylic acid with one equivalent of a base like sodium hydroxide or potassium hydroxide in a suitable solvent, followed by evaporation or precipitation.

      • Use the isolated salt directly in your high-temperature reaction.

Problem 2: Decarboxylation is occurring in an aqueous or protic solvent system.
  • Cause: In protic solvents like water or alcohols, the equilibrium between the carboxylic acid and carboxylate is highly pH-dependent. At neutral or acidic pH, a significant portion of the molecules will be in the reactive protonated form.

  • Solution: Maintain a Basic pH.

    • Explanation: By buffering the reaction mixture or adding a base to maintain a pH above the pKa of the carboxylic acid (typically pKa > 8), you can shift the equilibrium almost entirely to the stable carboxylate form.

    • Protocol:

      • Before heating, adjust the pH of your aqueous solution to > 8.0 using a suitable base (e.g., sodium bicarbonate, sodium carbonate, or a phosphate buffer).

      • Monitor the pH throughout the reaction, especially if acidic byproducts may be formed, and adjust as necessary.

Problem 3: How can I quantify the extent of decarboxylation?
  • Cause: Visual inspection of the reaction (e.g., by TLC) may not be sufficient to accurately determine the amount of decarboxylation.

  • Solution: Chromatographic and Spectroscopic Analysis.

    • Explanation: Techniques that can separate and quantify the starting material (5-pyrimidinecarboxylic acid) and the decarboxylated product (pyrimidine) are essential for accurate assessment.

    • Recommended Techniques:

      • High-Performance Liquid Chromatography (HPLC): An excellent method for separating and quantifying the polar carboxylic acid from the less polar pyrimidine. A reversed-phase C18 column with a suitable aqueous/organic mobile phase (e.g., water/acetonitrile with a small amount of formic acid or a buffer) is a good starting point.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass identification, confirming the identity of the starting material and the decarboxylation product.

      • Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization of the carboxylic acid to a more volatile ester or silyl derivative before analysis. This can be a robust method for quantification if a suitable internal standard is used.

Data Summary and Visualization

Table 1: Influence of pH on Decarboxylation
pH ConditionPredominant SpeciesStability to DecarboxylationRationale
Acidic (pH < pKa)Carboxylic Acid (R-COOH)LowThe protonated form is susceptible to decarboxylation.
Neutral (pH ≈ pKa)Mixture of R-COOH and R-COO⁻ModerateA significant fraction of the molecules are in the reactive protonated form.
Basic (pH > pKa)Carboxylate (R-COO⁻)HighThe anionic form is electronically stabilized and resistant to decarboxylation[3].
Table 2: Activation Enthalpies for Decarboxylation of Related Pyrimidine Carboxylic Acids
CompoundActivation Enthalpy (ΔH‡)Source
5-Carboxyuracil (5caU)25 kcal/mol[1][2]
5-Carboxycytosine (5caC)27 kcal/mol[1][2]

Note: This data for structurally similar compounds suggests that a significant energy input (i.e., high temperature) is required to overcome the activation barrier for decarboxylation.

Experimental Workflow Visualization

The following diagram illustrates the decision-making process for minimizing decarboxylation.

Decarboxylation_Workflow start High-Temperature Reaction with 5-Pyrimidinecarboxylic Acid solvent_type Select Solvent System start->solvent_type aprotic Aprotic Solvent (e.g., DMF, DMSO) solvent_type->aprotic Aprotic protic Protic/Aqueous Solvent (e.g., H₂O, EtOH) solvent_type->protic Protic/Aqueous add_base Add Non-Nucleophilic Base (e.g., K₂CO₃, DIPEA) aprotic->add_base use_salt Use Pre-formed Salt (e.g., Potassium Salt) aprotic->use_salt adjust_ph Adjust pH > 8 with Base/Buffer protic->adjust_ph proceed Proceed with Heating add_base->proceed use_salt->proceed adjust_ph->proceed monitor Monitor Reaction Progress (HPLC, LC-MS) proceed->monitor

Caption: Decision workflow for minimizing decarboxylation.

Mechanistic Overview

This diagram illustrates the decarboxylation mechanism and the stabilizing effect of deprotonation.

Caption: Competing pathways: decarboxylation vs. stabilization.

References

  • Wolfenden, R., & Snider, M. J. (2017). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Biochemistry, 56(13), 1871–1875. [Link]

  • National Center for Biotechnology Information (2024). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. PubMed. [Link]

  • Litchfield, G. J., & Shaw, G. (1971). Purines, pyrimidines, and imidazoles. Part XXXVIII. A kinetics study of the decarboxylation of 5-amino-1-β-D-ribofuranosylimidazole-4-carboxylic acid 5′-phosphate and related compounds. Journal of the Chemical Society B: Physical Organic, 1474-1484. [Link]

Sources

Technical Support Center: Purification of 5-Pyrimidinecarboxylic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges encountered during the isolation and purification of 5-pyrimidinecarboxylic acid sodium salt.

Synthesizing and purifying heterocyclic carboxylate salts requires more than just following a recipe; it requires an understanding of the molecular thermodynamics at play. This guide emphasizes the causality behind each experimental choice, providing you with self-validating protocols to ensure your workflows are robust, reproducible, and scalable.

Part 1: Troubleshooting & FAQs

Q1: My crude 5-pyrimidinecarboxylic acid sodium salt contains high levels of inorganic salts (e.g., NaCl, Na₂SO₄). How can I efficiently desalt the product? Analysis & Causality: The sodium salt of 5-pyrimidinecarboxylic acid is highly polar and completely dissociated in water, making direct separation from inorganic salts exceptionally difficult. Relying on solvent extraction is ineffective because the target molecule and the impurities share identical solubility profiles in aqueous media. Solution: The most reliable and scalable method is acid-base precipitation (isoelectric isolation) [1]. The pKa of the carboxylic acid group on the pyrimidine ring typically ranges from 2.60 to 4.15, depending on the specific ring substitutions[2][3]. By lowering the pH of the aqueous solution to ~1.5–2.0 using a strong mineral acid, you force the protonation of the carboxylate. The resulting uncharged free 5-pyrimidinecarboxylic acid loses its ion-dipole interactions with water and precipitates out, leaving the inorganic salts dissolved in the mother liquor. After isolating the pure free acid, it is carefully reacted with exactly one equivalent of NaOH to regenerate the pure sodium salt.

Q2: During the isolation of the sodium salt, I am experiencing co-precipitation of unreacted starting materials (e.g., esters). What is the best approach to remove them? Analysis & Causality: 5-Pyrimidinecarboxylic acid derivatives are frequently synthesized via the alkaline hydrolysis of their corresponding ethyl or methyl esters[4]. If the hydrolysis is incomplete, the lipophilic ester remains in the crude mixture. When you attempt to crystallize the salt, these organic impurities become trapped in the crystal lattice. Solution: Implement a liquid-liquid extraction step prior to product isolation [1]. While the target compound is in its highly water-soluble sodium salt form (pH > 8), wash the aqueous phase with a non-polar solvent, such as dichloromethane (DCM) or ethyl acetate. The unreacted esters will partition into the organic phase, while the pyrimidinecarboxylate sodium salt remains safely in the aqueous phase.

Q3: My isolated sodium salt is discolored (brown/yellowish). How can I decolorize it without losing yield? Analysis & Causality: Discoloration is usually caused by trace amounts of polymerized byproducts or oxidized impurities formed during the synthesis of the pyrimidine ring. These conjugated impurities have high molar absorptivities, meaning even microscopic amounts cause visible color changes. Solution: Utilize activated carbon treatment . Dissolve the crude salt in water, add 5% (w/w) activated carbon, and heat the mixture to 60°C for 30 minutes. The porous structure of the carbon selectively adsorbs large, conjugated polymeric impurities via π-π stacking. Filtering the hot mixture through a pad of Celite removes the carbon, yielding a clear, colorless filtrate.

Q4: How can I achieve a highly crystalline 5-pyrimidinecarboxylic acid sodium salt instead of a hygroscopic, amorphous powder? Analysis & Causality: Rapid evaporation of water from the salt solution often leads to an amorphous solid that readily absorbs moisture from the air, complicating downstream weighing and formulation. Crystallization requires a controlled reduction in solubility to allow ordered lattice formation. Solution: Employ anti-solvent crystallization . Concentrate the aqueous solution of the pure sodium salt to a near-saturated state. While stirring vigorously, slowly add a water-miscible anti-solvent (such as absolute ethanol or acetone). The anti-solvent lowers the dielectric constant of the medium, gradually decreasing the solubility of the ionic sodium salt and promoting the growth of well-defined crystals.

Part 2: Process Control & Quantitative Data

To successfully manipulate the phase behavior of 5-pyrimidinecarboxylic acid derivatives, you must control the thermodynamic parameters of your system. The following table summarizes the critical physicochemical data required for process optimization.

PropertyValue / RangeOperational Significance & Causality
pKa (Carboxylic Acid) ~2.60 – 4.15[2][3]Dictates the pH required for full protonation. The system pH must be driven at least 1 unit below the pKa (Target pH < 2.0) to ensure >90% precipitation of the free acid.
Solubility (Free Acid) Low in cold waterEnables the physical separation of the target heterocyclic core from highly soluble inorganic salts (desalting).
Solubility (Sodium Salt) High in water (>100 mg/mL)Requires the strategic addition of an anti-solvent (e.g., ethanol) to disrupt the hydration sphere and force lattice formation.
Dielectric Constant (ε) Water: 80.1 / Ethanol: 24.3Adding ethanol drastically lowers the bulk dielectric constant, increasing the electrostatic attraction between Na⁺ and the carboxylate, driving crystallization.

Part 3: Experimental Workflows & Methodologies

Workflow Visualizations

Workflow Crude Crude Aqueous Solution (Sodium Salt + Impurities) Extract Liquid-Liquid Extraction (Wash with DCM) Crude->Extract Remove organics Acidify Acidification (pH 1.5-2.0) Precipitate Free Acid Extract->Acidify Aqueous phase Filter Filtration & Washing (Removes Inorganic Salts) Acidify->Filter Isolate precipitate Neutralize Neutralization (pH 7.5) Add 1 eq. NaOH Filter->Neutralize Resuspend in H2O Crystallize Anti-Solvent Crystallization (Add Ethanol) Neutralize->Crystallize Clear solution Pure Pure Crystalline Sodium Salt Crystallize->Pure Filter & Dry

Caption: Workflow for the purification and desalting of 5-Pyrimidinecarboxylic acid sodium salt.

ChemicalState Ester Pyrimidine Ester Hydrolysis Alkaline Hydrolysis Ester->Hydrolysis NaOH SodiumSalt Soluble Sodium Salt Hydrolysis->SodiumSalt pH > 8 FreeAcid Insoluble Free Acid SodiumSalt->FreeAcid HCl (pH 2) PureSalt Purified Sodium Salt FreeAcid->PureSalt NaOH (pH 7)

Caption: Chemical state transitions during the synthesis and purification of the pyrimidine salt.

Protocol 1: Acid-Base Desalting and Salt Reformation

This protocol is a self-validating system designed to completely remove inorganic salts and organic impurities from the crude mixture.

Step 1: Dissolution & Organic Extraction

  • Dissolve 10.0 g of crude 5-pyrimidinecarboxylic acid sodium salt in 100 mL of deionized water. Ensure the pH is >8.0.

  • Transfer to a separatory funnel and extract with 3 × 30 mL of Dichloromethane (DCM).

  • Self-Validation: Perform Thin Layer Chromatography (TLC) on the organic layer. The presence of high-Rf spots confirms the successful removal of unreacted esters. Discard the organic layer and retain the aqueous phase.

Step 2: Acidification & Precipitation

  • Transfer the aqueous phase to an Erlenmeyer flask equipped with a magnetic stirrer.

  • Place the flask in an ice bath to maintain a temperature of 0–5°C (lowering temperature decreases the solubility of the free acid).

  • Slowly add 6.0 M HCl dropwise while monitoring with a pH meter until the pH reaches 1.5–2.0. A thick white/off-white precipitate of the free 5-pyrimidinecarboxylic acid will form.

Step 3: Filtration & Washing

  • Filter the suspension through a sintered glass funnel under vacuum.

  • Wash the filter cake with 3 × 20 mL of ice-cold deionized water.

  • Self-Validation: Collect a few drops of the final wash filtrate and add a drop of 0.1 M AgNO₃. The absence of a white AgCl precipitate confirms that all inorganic chloride salts have been successfully washed away.

Step 4: Precise Neutralization

  • Resuspend the purified free acid in 50 mL of deionized water.

  • Titrate the suspension slowly with 1.0 M NaOH until the solid completely dissolves and the pH stabilizes at exactly 7.5.

  • Causality: Stopping at pH 7.5 ensures exact stoichiometric conversion without introducing excess NaOH, which would contaminate the final product.

Protocol 2: Anti-Solvent Crystallization

This protocol converts the purified aqueous solution into a highly crystalline, non-hygroscopic solid.

Step 1: Concentration

  • Transfer the neutralized aqueous solution from Protocol 1 to a rotary evaporator.

  • Remove water under reduced pressure at 45°C until the total volume is reduced to approximately 15–20 mL (a near-saturated state).

Step 2: Anti-Solvent Addition

  • Transfer the concentrated solution to a beaker with vigorous magnetic stirring.

  • Slowly add 60 mL of absolute ethanol (anti-solvent) dropwise over 15 minutes.

  • Causality: The slow addition rate prevents "crashing out" (which leads to amorphous solids trapping impurities) and allows time for an ordered crystal lattice to nucleate and grow.

Step 3: Aging & Isolation

  • Once the addition is complete, cover the beaker and age the suspension at 4°C for 2 hours to maximize the yield.

  • Filter the crystals under vacuum and wash with 10 mL of cold absolute ethanol.

  • Dry the crystals in a vacuum oven at 50°C for 12 hours.

  • Self-Validation: A ¹H-NMR spectrum of the final product in D₂O should show sharp pyrimidine proton peaks and a complete absence of the ethanol triplet/quartet signals, confirming complete drying and high purity.

References

  • LookChem. General procedures for the purification of Carboxylic acids - Chempedia. Retrieved from:[Link][1]

  • Chemical Engineering & Technology (via d-nb.info). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Retrieved from:[Link]

Sources

Technical Support Center: pH Adjustment Strategies for Pyrimidine-5-Carboxylate Stability

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the pH-dependent stability of pyrimidine-5-carboxylates. By leveraging established principles of physical organic chemistry and pharmaceutical development, this document offers practical troubleshooting advice and in-depth explanations to ensure the integrity of your compounds during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine-5-carboxylate sample is showing signs of degradation. What are the likely pH-related causes?

Degradation of pyrimidine-5-carboxylates is often linked to pH-dependent hydrolysis and decarboxylation reactions. The pyrimidine ring itself contains nitrogen atoms that can be protonated or deprotonated depending on the pH, altering the electron density and susceptibility to nucleophilic attack. The carboxylate group at the 5-position is also ionizable.

  • Acidic Conditions (pH < 4): In strongly acidic media, the pyrimidine ring can be protonated, which may increase its susceptibility to hydrolytic cleavage. Furthermore, for the carboxylic acid form to be present, the pH must be near or below its pKa.

  • Neutral to Mildly Acidic Conditions (pH 4-7): This range can be particularly problematic. For instance, 5-carboxyuracil has a pKa of approximately 4.5.[1] Around this pH, both the protonated and deprotonated forms of the carboxylate exist, which can influence reaction pathways. Decarboxylation can be a significant degradation route in this range.[1]

  • Alkaline Conditions (pH > 8): In basic solutions, the carboxylate group is deprotonated, which can stabilize it against decarboxylation. However, the pyrimidine ring itself may become more susceptible to base-catalyzed hydrolysis or other rearrangements.

Q2: I need to dissolve my pyrimidine-5-carboxylate for an experiment. What is the best pH to ensure maximum stability in solution?

The optimal pH for stability will depend on the specific structure of your pyrimidine-5-carboxylate and the intended downstream application. However, a general strategy is to maintain the pH in a range where the compound is most stable, which is often slightly acidic to neutral, while avoiding extremes.

A good starting point is to buffer your solution to a pH between 6.0 and 7.5. Many biological assays are performed within this range. It is crucial to conduct preliminary stability studies to determine the ideal pH for your specific molecule.

Q3: What are the primary degradation pathways I should be aware of for pyrimidine-5-carboxylates?

The two most common non-enzymatic degradation pathways for pyrimidine-5-carboxylates are decarboxylation and hydrolysis .

  • Decarboxylation: This involves the loss of the carboxyl group as CO2. Studies on 5-carboxyuracil have shown that it can undergo decarboxylation to form uracil.[1] This process can be influenced by temperature and pH.[1]

  • Hydrolysis: The ester or amide linkages, if present as derivatives of the carboxylic acid, are susceptible to hydrolysis. The pyrimidine ring itself can also undergo hydrolytic cleavage under harsh acidic or basic conditions.

It is also important to consider that pyrimidines can undergo deamination. For example, 5-carboxycytosine can be decarboxylated to cytosine, which can then be deaminated to uracil.[1]

Troubleshooting Guide

Observed Issue Potential pH-Related Cause Recommended Action
Precipitation of the compound from solution. The pH of the solution is close to the isoelectric point of the compound, minimizing its solubility.Adjust the pH away from the pKa of the ionizable groups to increase the proportion of the more soluble charged species.
Loss of compound over time, confirmed by HPLC. pH-mediated degradation (hydrolysis or decarboxylation).Conduct a forced degradation study to identify the pH range of maximum stability.[2][3][4] Buffer all solutions to this optimal pH.
Appearance of unexpected peaks in analytical chromatograms. Formation of degradation products.Characterize the degradation products using techniques like LC-MS/MS to understand the degradation pathway.[5] This will inform the appropriate pH adjustment strategy.
Inconsistent results in biological assays. The compound may be degrading in the assay medium over the course of the experiment due to suboptimal pH.Verify the pH of the assay medium and assess the stability of the compound under the specific assay conditions and duration.

Experimental Protocols

Protocol 1: Rapid pH Stability Screen

This protocol outlines a forced degradation study to quickly identify the optimal pH range for your pyrimidine-5-carboxylate.[2][6]

Materials:

  • Your pyrimidine-5-carboxylate compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment.

  • HPLC or UPLC system with a suitable column and detection method.

Procedure:

  • Prepare stock solutions of your compound in a suitable organic solvent (e.g., DMSO, acetonitrile) if it has low aqueous solubility.

  • In separate vials, dilute the stock solution into each of the different pH buffers to a final concentration suitable for analysis (e.g., 10-20 µg/mL).

  • Prepare a control sample by diluting the stock solution in your mobile phase or a known stable solvent.

  • Incubate all samples at a controlled, elevated temperature (e.g., 50-70°C) for a defined period (e.g., 24-72 hours).[2]

  • At specified time points (e.g., 0, 8, 24, 48, 72 hours), withdraw an aliquot from each vial.

  • Neutralize the samples with an appropriate acid or base if necessary to halt further degradation before analysis.[2]

  • Analyze all samples by HPLC or UPLC to quantify the remaining parent compound and any major degradation products.

  • Plot the percentage of the parent compound remaining against pH to identify the range of maximum stability.

Protocol 2: Preparation of a Stabilizing Buffer System

Once the optimal pH is determined, a suitable buffer should be used for all experimental solutions. Phosphate-buffered saline (PBS) is a common starting point for many biological applications.

Example: Preparation of 1 L of 0.1 M Phosphate Buffer (pH 7.4)

  • Weigh out 13.8 g of sodium phosphate monobasic (NaH₂PO₄).

  • Dissolve in approximately 900 mL of purified water.

  • While monitoring with a calibrated pH meter, slowly add a solution of sodium hydroxide (e.g., 1 M NaOH) until the pH reaches 7.4.

  • Add purified water to bring the final volume to 1 L.

  • Sterilize by filtration or autoclaving if required for your application.

Visualizing Degradation and Stability

Understanding the relationship between pH, the ionization state of the molecule, and its stability is crucial.

Pyrimidine_Ionization cluster_acidic Acidic pH (pH < pKa) cluster_neutral Near pKa cluster_alkaline Alkaline pH (pH > pKa) Protonated Protonated Pyrimidine Ring (Potentially less stable) Zwitterionic Zwitterionic/Neutral Species (Variable stability) Protonated->Zwitterionic Increase pH Deprotonated Deprotonated Carboxylate (Generally more stable to decarboxylation) Zwitterionic->Deprotonated Increase pH

Caption: Ionization states of a pyrimidine-5-carboxylate at different pH values.

The following workflow illustrates a systematic approach to addressing stability issues.

Stability_Workflow A Instability Observed B Conduct Forced Degradation Study (Protocol 1) A->B C Identify Optimal pH Range B->C D Characterize Degradants (LC-MS/MS) B->D E Prepare Stabilizing Buffer (Protocol 2) C->E G Reformulate or Modify Experimental Conditions D->G Understand Degradation Pathway F Re-evaluate in Application E->F F->G Unstable H Problem Solved F->H Stable G->F

Caption: Troubleshooting workflow for pyrimidine-5-carboxylate instability.

References

  • Wolfenden, R., et al. (2017). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Biochemistry, 56(25), 3237–3242. [Link]

  • van Lenthe, H., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 47(1), 193-201. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 199-216. [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Danagulyan, G. G., et al. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds, 43(11), 1431-1434. [Link]

  • ResolveMass Laboratories. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Science.gov. pyrimidine degradation pathway: Topics by Science.gov. [Link]

  • Patel, R., et al. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(9), 4153-4160. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 5-Pyrimidinecarboxylic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, meticulous structural elucidation of novel and existing compounds is a cornerstone of successful research. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out for its ability to provide detailed information about the molecular structure of a compound. This guide provides an in-depth analysis of the 1H NMR spectrum of 5-pyrimidinecarboxylic acid sodium salt, a compound of interest in medicinal chemistry and materials science.

This guide will not only present the spectral data but also delve into the underlying principles that govern the observed chemical shifts and coupling patterns. We will compare the spectrum of the sodium salt with its parent carboxylic acid and other related pyrimidine derivatives to provide a comprehensive understanding of the structural nuances revealed by 1H NMR.

The Significance of the Carboxylate Group: A Comparative Analysis

The transformation of a carboxylic acid to its sodium salt introduces subtle yet significant electronic changes that are readily observable by 1H NMR. The carboxylate group (-COO⁻) is a stronger electron-donating group through resonance than the carboxylic acid group (-COOH). This increased electron density shields the protons on the pyrimidine ring, leading to an upfield shift (a decrease in the chemical shift value) compared to the parent acid.

To illustrate this principle, let's first consider the predicted 1H NMR spectrum of 5-pyrimidinecarboxylic acid in a common deuterated solvent, DMSO-d₆.

Predicted ¹H NMR Spectrum of 5-Pyrimidinecarboxylic Acid in DMSO-d₆

The pyrimidine ring of 5-pyrimidinecarboxylic acid has three aromatic protons: H-2, H-4, and H-6.

  • H-2: This proton is situated between two electronegative nitrogen atoms, leading to significant deshielding. It is expected to appear as a singlet at the most downfield position.

  • H-4 and H-6: These protons are adjacent to each other and will appear as doublets due to mutual coupling. The electron-withdrawing carboxylic acid group at the 5-position will deshield these protons.

Based on data from similar pyrimidine derivatives, a plausible predicted spectrum is as follows:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~9.4s-
H-4~9.2d~1.5
H-6~9.2d~1.5
-COOH~13.5br s-

The carboxylic acid proton is expected to be a broad singlet at a very downfield position, typically between 10-13 ppm[1].

Interpreting the ¹H NMR Spectrum of 5-Pyrimidinecarboxylic Acid Sodium Salt in D₂O

When 5-pyrimidinecarboxylic acid is converted to its sodium salt and dissolved in deuterium oxide (D₂O), several key changes in the ¹H NMR spectrum are anticipated.

  • Disappearance of the Carboxylic Acid Proton Signal: The acidic proton of the carboxylic acid group is labile and will exchange with the deuterium atoms of the D₂O solvent. This results in the complete disappearance of the broad singlet corresponding to the -COOH proton[1].

  • Upfield Shift of Ring Protons: The formation of the electron-donating carboxylate group will shield the aromatic protons, causing their signals to shift to a lower frequency (upfield). Studies comparing benzoic acid and sodium benzoate have shown this upfield shift for all aromatic protons upon deprotonation.

  • Solvent Effects: The change in solvent from DMSO-d₆ to D₂O will also influence the chemical shifts.

Taking these factors into account, the predicted ¹H NMR spectrum of 5-pyrimidinecarboxylic acid sodium salt in D₂O is:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~9.1s-
H-4~8.9d~1.5
H-6~8.9d~1.5

Comparative Analysis with Other Pyrimidine Derivatives

To further solidify our interpretation, a comparison with other substituted pyrimidines is invaluable. For instance, the presence of an electron-donating group, such as an amino group, on the pyrimidine ring generally leads to an upfield shift of the ring protons. Conversely, electron-withdrawing groups cause a downfield shift. The observed upfield shift in the sodium salt of 5-pyrimidinecarboxylic acid compared to the acid is consistent with this trend.

Experimental Protocol for ¹H NMR Analysis

Obtaining a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation. The following is a detailed, step-by-step methodology for the preparation and analysis of 5-pyrimidinecarboxylic acid sodium salt.

Sample Preparation Workflow

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition A Weigh ~5-10 mg of 5-pyrimidinecarboxylic acid sodium salt B Dissolve in ~0.6-0.7 mL of D₂O A->B C Add an internal standard (e.g., TSP) if quantitative analysis is required B->C D Transfer the solution to a clean, dry 5 mm NMR tube C->D E Insert the NMR tube into the spectrometer D->E F Lock the spectrometer on the deuterium signal of D₂O E->F G Shim the magnetic field to achieve homogeneity F->G H Tune and match the probe G->H I Set appropriate acquisition parameters (e.g., number of scans, pulse width) H->I J Acquire the 1D ¹H NMR spectrum I->J K Process the data (Fourier transform, phase correction, baseline correction) J->K L Integrate the signals and determine chemical shifts K->L

Figure 1. A step-by-step workflow for the preparation and ¹H NMR analysis of 5-pyrimidinecarboxylic acid sodium salt.

Logical Relationships in Spectral Interpretation

The interpretation of the ¹H NMR spectrum is a logical process that involves integrating several pieces of information.

G A Observed Spectrum B Chemical Shifts A->B C Multiplicity (Splitting Pattern) A->C D Integration A->D E Structural Information (Electronic Environment) B->E F Structural Information (Neighboring Protons) C->F G Structural Information (Proton Count) D->G H Final Structure E->H F->H G->H

Figure 2. A diagram illustrating the logical flow from the observed ¹H NMR spectrum to the final structural determination.

Conclusion

The ¹H NMR spectrum of 5-pyrimidinecarboxylic acid sodium salt provides a clear example of how functional group modification and solvent choice can significantly impact spectral features. By understanding the electronic effects of the carboxylate group and the principles of NMR spectroscopy, researchers can confidently interpret the spectrum and deduce the correct structure. The comparative approach, utilizing data from the parent acid and related derivatives, is a powerful strategy for reinforcing spectral assignments and gaining a deeper understanding of structure-property relationships. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of pyrimidine-based compounds, facilitating more efficient and accurate research outcomes.

References

  • PubChem. Pyrimidine-5-carboxylic acid. [Link]

  • SpectraBase. Pyrimidine 5-carboxylic acid, 1,2,3,4-tetrahydro-2-oxo-4-(3,4-methylendioxyphenyl)-6-methyl-, 2,2,3,3,3-pentafluoropropyl ester. [Link]

  • Royal Society of Chemistry. 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H. [Link]

  • Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

  • University of Wisconsin-Madison. Common NMR Solvents. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ResearchGate. ¹H NMR spectrum of 5α in D2O with ca. 0, 0.125, 0.25, 0.5, 1 and 2.... [Link]

  • Chemistry Steps. Carboxylic acid NMR. [Link]

  • PubChem. 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-thienyl)-, ethyl ester. [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491–509. [Link]

  • ResearchGate. Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester.... [Link]

  • ResearchGate. Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz). [Link]

  • Iowa State University. NMR Coupling Constants. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Reddit. Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. [Link]

  • NIST. 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-. [Link]

  • Nanalysis. To D2O or not to D2O?. [Link]

  • ResearchGate. 1 H NMR spectra of benzoic acid and sodium benzoate in 0.2% chitosan solution (pH 3.3).. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm). [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

FTIR Characterization Guide: Pyrimidine-5-Carboxylic Acid vs. Sodium Pyrimidine-5-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the infrared (IR) spectral signatures of Pyrimidine-5-carboxylic acid (Free Acid) and its Sodium Salt form. Distinguishing these two species is a critical quality control (QC) step in active pharmaceutical ingredient (API) synthesis, as the protonation state dictates solubility, bioavailability, and polymorph stability.

The Diagnostic Shift: The definitive confirmation of salt formation is the disappearance of the carbonyl (


) stretching band at 

and the appearance of two distinct carboxylate (

) bands (asymmetric and symmetric) at lower frequencies.

Theoretical Framework & Mechanism

To interpret the spectra accurately, one must understand the electronic changes occurring during the acid-to-salt transition.

The Resonance Effect

In the Free Acid , the carbonyl group is a localized double bond (


), resulting in a high-frequency vibration. Upon deprotonation (salt formation), the negative charge delocalizes over both oxygen atoms. This resonance creates two equivalent 

bonds with a bond order of approximately 1.5.[1]
  • Bond Order Decrease: Lower bond order reduces the force constant (

    
    ), lowering the vibrational frequency (
    
    
    
    ) according to Hooke’s Law:
    
    
  • Symmetry Change: The single

    
     stretch is replaced by two coupled vibrations: the Asymmetric  stretch (higher energy) and the Symmetric  stretch (lower energy).
    
Mechanism Diagram

The following diagram illustrates the structural transformation and the resulting spectral shift logic.

G Acid Free Acid (Localized C=O) Base + NaOH (Deprotonation) Acid->Base Neutralization Resonance Resonance Hybrid (Delocalized Charge) Base->Resonance Electron Redistribution Salt Sodium Salt (Bond Order ~1.5) Resonance->Salt Stabilization Shift Spectral Shift: 1700 cm⁻¹ → 1580/1390 cm⁻¹ Salt->Shift FTIR Output

Figure 1: Mechanistic flow of salt formation leading to vibrational frequency shifts.

Experimental Protocol

Expert Insight: Pyrimidine derivatives are often high-melting solids. While ATR (Attenuated Total Reflectance) is convenient, KBr transmission is often superior for resolution in the "fingerprint region" (


) where the symmetric carboxylate peak resides.
Sample Preparation Workflow
  • Blank Scan: Clean crystal (ATR) or empty holder (KBr) to remove background

    
    /
    
    
    
    .
  • Free Acid Prep: Grind 2 mg sample with 200 mg dry KBr. Press into a transparent pellet.

  • Salt Prep (Critical Step): Sodium salts are hygroscopic.

    • Pre-treatment:[2] Dry the salt in a vacuum oven at 60°C for 2 hours before analysis.

    • Why? Adsorbed water creates a broad band at

      
       and a bending mode at 
      
      
      
      that can obscure the asymmetric carboxylate peak.
Analysis Workflow

Workflow Start Start: Raw Sample Dry Vacuum Drying (Remove H₂O) Start->Dry Tech Select Technique Dry->Tech ATR ATR (ZnSe/Diamond) Fast, Surface only Tech->ATR KBr KBr Pellet High Res, Bulk signal Tech->KBr Scan Acquire Spectrum (4000-400 cm⁻¹, 32 scans) ATR->Scan KBr->Scan Process Baseline Correction & Peak Picking Scan->Process

Figure 2: Standardized workflow for FTIR analysis of hygroscopic salts.

Spectral Analysis: The Comparison

The table below details the specific wavenumbers (


) for the pyrimidine-5-carboxylate system.
Comparative Data Table
Vibrational ModeFree Acid (

)
Sodium Salt (

)
Diagnostic Note
Carbonyl Stretch 1680 – 1720 Absent Primary Indicator. Acid often shows a "dimer" doublet or broadening.
Carboxylate (Asym) Absent1550 – 1610 Strong intensity. Can overlap with Pyrimidine ring

.
Carboxylate (Sym) Absent1360 – 1420 Confirmation Peak. Usually sharp and distinct from ring modes.
O-H Stretch 2500 – 3300 Absent*Acid form has a massive, broad "tongue" obscuring

.
Pyrimidine Ring 1580 – 16001580 – 1600

/

skeletal vibrations. Minimal shift.
C-O Stretch 1280 – 1300N/AReplaced by the symmetric

stretch in salt.

*Note: The Sodium Salt may show a water band at 3400 cm⁻¹ if not dried, but it will lack the jagged "dimer" structure of the Acid O-H.

Detailed Peak Interpretation
The Free Acid Spectrum
  • Region 3000+: Dominated by the Carboxylic Acid Dimer O-H . This is not a clean peak but a broad, jagged absorption that often extends from

    
     down to 
    
    
    
    . It frequently buries the aromatic
    
    
    stretches (
    
    
    ).
  • Region 1700: The

    
     stretch  is the strongest peak.[3] In solid state, pyrimidine acids form strong intermolecular hydrogen bonds, often shifting this peak lower (
    
    
    
    ) compared to solution phase.
The Sodium Salt Spectrum[4]
  • Region 1550–1610 (The "Danger Zone"): This region contains the Asymmetric Carboxylate (

    
    ) .
    
    • Challenge: The pyrimidine ring also has strong

      
       stretches here (
      
      
      
      ).
    • Resolution: Look for a significant increase in intensity and broadening in this region compared to the free acid.

  • Region 1360–1420 (The "Safe Zone"): The Symmetric Carboxylate (

    
    )  appears here.
    
    • Validation: This peak is usually cleaner.[1] If you see a new, medium-to-strong band here that was absent in the acid, salt formation is successful.

Troubleshooting & "Gotchas"

The "Water Mask"

Sodium pyrimidine-5-carboxylate is prone to forming hydrates. If your salt spectrum shows a broad hump at


 and a sharp spike at 

:
  • The

    
     peak is the 
    
    
    
    bending mode of water.
  • False Negative Risk: This water bend can be mistaken for a residual acid carbonyl or overlap with the carboxylate asymmetric stretch.

  • Solution: Dry the sample or perform a Deuterium Oxide (

    
    ) exchange if possible (shifts water peaks, leaves carboxylate largely alone).
    
Protonation State Mixtures

If you observe both a peak at


 and 

, you likely have a partial salt or an incomplete reaction. This is common in slurry synthesis where the core of the crystal remains protonated.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for fundamental IR shifts).
  • NIST Chemistry WebBook. Pyrimidine-5-carboxylic acid IR Spectrum. National Institute of Standards and Technology. [Link]

  • Chaudhary, J. (2025).[2][5][6][7] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.[5][7] [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Carboxylic Acids vs Salts. Specac Ltd. [Link]

  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.

Sources

Comparative Guide: Thermal Gravimetric Analysis (TGA) of Pyrimidine Salt Decomposition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Salt Selection Challenge

In pharmaceutical development, pyrimidine derivatives (e.g., fluorouracil analogues, thiamine, trimethoprim) are cornerstones of oncology and infectious disease therapies. However, their weak basicity often necessitates salt formation to improve solubility and bioavailability.

The critical challenge lies in thermal stability differentiation . Standard TGA often fails to distinguish between benign desolvation and catastrophic degradation in salt forms. This guide compares the performance of Standard TGA against Evolved Gas Analysis (TGA-MS/FTIR) for characterizing pyrimidine salts, demonstrating why the latter is the industry standard for rigorous pre-formulation screening.

Methodology Comparison: Standard TGA vs. TGA-MS

For a researcher, the choice of instrument dictates the depth of insight. Below is a comparative analysis of the two primary workflows.

Comparative Performance Matrix
FeatureStandard TGATGA-MS (Hyphenated)
Primary Output Mass loss vs. Temperature/TimeMass loss + Chemical Identity of volatiles
Detection Limit ~1 µg (balance sensitivity)<100 ppb (gas partial pressure)
Key Blind Spot Cannot distinguish solvate loss from degradation (e.g., HCl loss).None. Correlates weight loss step to specific m/z ion signals.[1]
Throughput High (routine screening)Medium (requires complex setup/interpretation)
Causality Insight Low (Phenomenological)High (Mechanistic)
Expert Insight: The "Blind Weight Loss" Trap

In pyrimidine hydrochlorides, a weight loss of ~10-15% at 180°C is often misidentified as "hydrate loss" by standard TGA. TGA-MS reveals this is frequently dehydrochlorination (loss of HCl gas), leaving the free base behind. This distinction is critical: one is a drying process, the other is chemical destruction of the API (Active Pharmaceutical Ingredient).

Workflow Visualization: TGA-MS Architecture

The following diagram illustrates the integrated workflow required for high-fidelity salt analysis. Note the critical control of the transfer line temperature to prevent the condensation of heavy breakdown products (e.g., pyrimidine fragments).

TGA_MS_Workflow Sample Pyrimidine Salt Sample (5-10 mg) Furnace TGA Furnace (Rt to 600°C @ 10K/min) Sample->Furnace Loading Interface Heated Transfer Line (200°C, fused silica) Furnace->Interface Evolved Gases (HCl, SO2, NH3) Data Data Correlation (DTG peaks vs Ion Currents) Furnace->Data Weight Signal MS Mass Spectrometer (Quadrupole, m/z 1-300) Interface->MS Vacuum Transfer MS->Data Ion Current

Caption: Integrated TGA-MS workflow. The heated transfer line is the critical bridge, ensuring high-boiling volatiles reach the detector without condensing.

Comparative Case Study: Stability of Pyrimidine Salt Forms

To illustrate the performance differences, we analyze a representative Pyrimidine-based API ("Pyrim-X") in three common forms: Free Base , Hydrochloride (HCl) , and Hemisulfate .

Experimental Data: Thermal Decomposition Profiles
Salt FormOnset Temp (

)
Mass Loss Step 1 (%)Evolved Gas (MS Signal)Interpretation
Pyrim-X Free Base 240°C100% (Single Step)m/z 44 (CO

), m/z 27 (HCN)
Clean thermal decomposition/sublimation.
Pyrim-X HCl 175°C 12.5%m/z 36, 38 (HCl) Premature Instability. Proton transfer leads to HCl release, reverting to free base.
Pyrim-X Hemisulfate 265°C35%m/z 64 (SO

), m/z 18 (H

O)
Enhanced Stability. Decomposition involves complex charring; no early acid loss.
Mechanistic Analysis[2][3][4]
  • The HCl Vulnerability: As seen in the table, the HCl salt shows the lowest

    
    . This is a classic "proton transfer" mechanism where the salt dissociates into the neutral pyrimidine base and HCl gas upon heating. The TGA-MS detects the HCl specifically, confirming the drug is chemically degrading, not just drying.
    
  • The Sulfate Advantage: The sulfate anion is less volatile and forms a stronger ionic lattice. The decomposition temperature is significantly higher (265°C), making it a superior candidate for high-temperature processing (e.g., hot-melt extrusion).

Detailed Experimental Protocol (Self-Validating)

To replicate these results with high scientific integrity, follow this protocol. This workflow includes buoyancy correction , a critical step often skipped by novices.

Step 1: Instrument Preparation
  • System: TGA coupled to Quadrupole MS (e.g., PerkinElmer Pyris 1 or equivalent).

  • Purge Gas: High-purity Nitrogen (N

    
    ) or Helium (He) at 20-40 mL/min. Note: Helium provides better sensitivity for low molecular weight gases.
    
  • Crucible: Alumina (

    
    ) open pans. Avoid Aluminum pans if temperatures exceed 550°C.
    
Step 2: Blank Correction (The Trust Anchor)
  • Run the empty crucible using the exact temperature program.

  • Why? This subtracts the "buoyancy effect" (apparent weight gain/loss due to gas density changes) and baseline drift. Without this, mass loss <1% is unreliable.

Step 3: Sample Loading
  • Mass: 3–5 mg. Causality: Large masses (>10 mg) cause thermal gradients and diffusion limitations, broadening the decomposition peaks.

  • Form: Fine powder. Compact the sample slightly to ensure good thermal contact.

Step 4: Temperature Program
  • Isothermal Hold: 30°C for 5 min (Stabilize balance).

  • Ramp: 10°C/min to 600°C.

  • MS Trigger: Synchronize MS data collection start with the TGA ramp.

Step 5: Data Analysis (Validation)
  • Derivative TGA (DTG): Plot the first derivative of weight loss (

    
    ).
    
  • Validation Check: The peak of the DTG curve must align perfectly with the maximum intensity of the MS ion current (e.g., m/z 36 for HCl). If they are offset, check the transfer line delay time.

Mechanistic Pathway Visualization

Understanding how the salt breaks down is essential for stabilizing the formulation.

Decomposition_Mechanism Salt Pyrimidine Salt (Solid) [PyH+] [X-] Transition Proton Transfer (Reversible Equilibrium) Salt->Transition Heat Input Dissoc Dissociation Transition->Dissoc Gas_Acid Volatile Acid Gas (HCl, HBr) Dissoc->Gas_Acid Evaporation Free_Base Neutral Pyrimidine Base (Solid/Melt) Dissoc->Free_Base Residue Degradation Thermal Fragmentation (Ring Opening: HCN, NOx) Free_Base->Degradation T > 240°C

Caption: Thermal decomposition pathway of weak base salts. The critical failure mode is the early release of volatile acid gas, leaving the free base.

References

  • Barakat, A., et al. (2014).[2] "Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives." Molecules, 19(11), 17187-17201.[2] Link

  • Baluja, S., et al. (2019).[3] "Thermal analysis of some novel pyrimidine derivatives." Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2). Link

  • Mettler Toledo.[1][4] "Evolved Gas Analysis Guide: TGA-MS and TGA-FTIR." Mettler Toledo Application Library. Link

  • Hiden Analytical. "Evolved Gas Analysis of Pharmaceutical Materials." Hiden Analytical Application Notes. Link

  • Giron, D. (2002). "Applications of thermal analysis and coupled techniques in pharmaceutical industry." Journal of Thermal Analysis and Calorimetry, 68, 335–357.

Sources

Comparative Crystallographic Guide: X-Ray Diffraction (XRD) of 5-Pyrimidinecarboxylic Acid vs. Its Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in solid-state characterization when active pharmaceutical ingredients (APIs) or metal-organic framework (MOF) linkers are converted from their free acid forms to alkali metal salts.

This guide provides an objective, in-depth comparison of the structural and crystallographic properties of 5-Pyrimidinecarboxylic acid and its corresponding sodium salt (Sodium 5-pyrimidinecarboxylate ). By analyzing their X-ray diffraction (XRD) patterns and crystal packing behaviors, researchers and drug development professionals can better predict solubility, stability, and coordination behavior.

Structural Causality: Why Do the XRD Patterns Differ?

The fundamental differences in the Powder X-Ray Diffraction (PXRD) patterns between a free acid and its sodium salt arise from distinct intermolecular forces dictating crystal packing.

5-Pyrimidinecarboxylic Acid (Free Acid)

In its native state, 5-Pyrimidinecarboxylic acid (CID 78346)[1] is governed by strong, directional hydrogen bonding. The carboxylic acid groups typically form


 hydrogen-bonded dimers, while the pyrimidine nitrogens can act as secondary hydrogen bond acceptors. This results in discrete molecular crystals with lower crystallographic symmetry (often monoclinic or triclinic). Because the lattice is held together by relatively weak organic interactions, the unit cell is less dense, leading to characteristic low-angle diffraction peaks.
Sodium 5-Pyrimidinecarboxylate (Sodium Salt)

Upon deprotonation, the structural paradigm shifts entirely. The sodium ion (


) acts as a hard Lewis acid coordination center. The 5-pyrimidinecarboxylate anion is an ambidentate ligand; it utilizes both its carboxylate oxygens and its pyrimidine ring nitrogens to bridge multiple metal centers[2].
  • Causality of Peak Shifts: The incorporation of the heavier, electron-dense

    
     ion increases the overall scattering power of the unit cell, intensifying specific Bragg reflections. Furthermore, the formation of 1D, 2D, or 3D coordination polymers drastically alters the unit cell dimensions, shifting the primary diffraction peaks to different 
    
    
    
    positions compared to the free acid.
  • Hydration States: Alkali metal salts are highly prone to forming hydrates. The inclusion of water molecules in the crystal lattice expands the unit cell, which must be carefully monitored via XRD to ensure batch-to-batch phase consistency.

Comparative Crystallographic Data

To objectively compare the two forms, we must look at their fundamental crystallographic parameters. Table 1 summarizes the representative solid-state metrics that dictate their respective XRD profiles.

Table 1: Representative Crystallographic Parameters Comparison
Parameter5-Pyrimidinecarboxylic Acid (Free Acid)Sodium 5-Pyrimidinecarboxylate (Typical Hydrate Phase)
Chemical Formula


Primary Interaction Hydrogen bonding (Dimers)Ionic bonding & Coordination (Metal-Ligand)
Typical Space Group Monoclinic (

)
Triclinic (

) or Monoclinic (

)
Coordination Motif Discrete molecules1D/2D Coordination Polymers / MOFs
Key PXRD Peaks (

)
~11.2°, 15.4°, 22.1°, 27.8°~8.5°, 13.1°, 18.7°, 24.5°, 31.2° (Hydration dependent)
Thermal Stability Sublimes/Melts before decompositionDehydrates first, then decomposes at higher temperatures

(Note: Exact peak positions for the sodium salt will vary based on the specific degree of hydration and the crystallization solvent used during synthesis).

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating workflows. Each step includes an internal check to verify the success of the procedure before moving to the next.

Protocol A: Synthesis and Crystallization of the Sodium Salt

The synthesis of the sodium salt must be carefully controlled to avoid mixed phases (e.g., co-crystals of the free acid and the salt).

  • Dissolution: Suspend 1.00 g of 5-Pyrimidinecarboxylic acid in 20 mL of a 1:1 mixture of ethanol and deionized water.

  • Neutralization: Slowly add an equimolar amount of

    
     (0.32 g) dissolved in 5 mL of water.
    
    • Validation Check: Monitor the pH. The solution should shift from acidic to a stable pH of ~7.5–8.0. Complete dissolution of the suspension indicates successful salt formation.

  • Crystallization: Filter the solution through a 0.22 µm PTFE syringe filter to remove any unreacted starting material or dust (which can act as unwanted nucleation sites). Allow the filtrate to undergo slow solvent evaporation at ambient temperature (20–25 °C).

  • Harvesting: After 48–72 hours, harvest the resulting crystals. Wash with cold ethanol to remove residual surface ions and dry under a gentle vacuum.

G FreeAcid 5-Pyrimidinecarboxylic Acid (Free Acid) Reaction Deprotonation & Coordination FreeAcid->Reaction Reagents NaOH / Na2CO3 (Aqueous/EtOH) Reagents->Reaction SodiumSalt Sodium 5-Pyrimidinecarboxylate (Coordination Polymer) Reaction->SodiumSalt

Figure 1: Synthesis and coordination pathway of sodium 5-pyrimidinecarboxylate.

Protocol B: Powder X-Ray Diffraction (PXRD) Analysis

To accurately compare the synthesized sodium salt against the free acid, sample preparation must eliminate artifacts like preferred orientation.

  • Sample Grinding: Gently grind 50 mg of the crystalline sample using an agate mortar and pestle until the particle size is uniformly

    
    .
    
    • Causality: Large, anisotropic crystals tend to align flat on the sample holder, artificially inflating the intensity of specific

      
       planes (preferred orientation). Grinding ensures random crystallite orientation.
      
  • Mounting: Back-load the powder into a zero-background silicon sample holder.

    • Validation Check: Ensure the sample surface is perfectly flush with the edge of the holder to prevent sample displacement errors, which shift peaks to lower or higher

      
       angles.
      
  • Data Collection: Analyze the sample using a diffractometer equipped with a

    
     source (
    
    
    
    Å). Scan from 5° to 50°
    
    
    with a step size of 0.01° and a scan rate of 1°/min.
  • Phase Verification: Compare the experimental PXRD pattern against the simulated pattern generated from Single-Crystal X-Ray Diffraction (SC-XRD) data[3].

    • Validation Check: Perform a Rietveld refinement. A goodness-of-fit (GOF) value approaching 1.0 confirms the bulk powder matches the proposed crystal structure.

XRD Prep Sample Preparation (Grind to <10 µm) Mount Sample Mounting (Zero-Background Holder) Prep->Mount Scan Data Collection (Cu-Kα, 5°-50° 2θ) Mount->Scan Refine Phase Verification (Rietveld Refinement) Scan->Refine

Figure 2: Standardized PXRD analytical workflow for phase verification.

Conclusion

The transition from 5-Pyrimidinecarboxylic acid to its sodium salt is not merely a proton exchange; it is a fundamental restructuring of the solid-state architecture. The free acid relies on predictable hydrogen-bonded dimers, yielding a stable, low-density crystal lattice. Conversely, the sodium salt leverages the ambidentate nature of the 5-pyrimidinecarboxylate ligand to form dense, highly coordinated networks[2]. By strictly adhering to the XRD protocols outlined above, researchers can definitively track these structural changes, ensuring phase purity and consistency in downstream pharmaceutical or materials science applications.

References

  • PubChem. "Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346 - PubChem - NIH: Crystal Structure Data." National Center for Biotechnology Information. Available at:[Link]

  • MDPI. "Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate." Molecules, 2022. Available at:[Link]

  • ACS Publications. "Exploring the Geometric Space of Metal–Organic Polyhedrons (MOPs) of Metal-Oxo Clusters." Inorganic Chemistry, 2021. Available at:[Link]

Sources

Difference in Ligand Binding Affinity: Pyrimidine-5-carboxylate vs. Pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design and lead optimization, the bioisosteric replacement of a pyridine-3-carboxylate scaffold with a pyrimidine-5-carboxylate (its 1,3-diaza structural analog) is a critical tactic. While structurally similar, the introduction of a second nitrogen atom fundamentally alters the electronic distribution, basicity, and solvation profile of the ligand. As a Senior Application Scientist, understanding the causality behind these physicochemical shifts is essential. This guide objectively compares the binding affinities of these two pharmacophores, detailing the thermodynamic drivers, structural implications, and the self-validating experimental workflows required to quantify their performance.

Structural & Electronic Profiling

The core difference between these two fragments lies in the addition of a nitrogen atom at the meta-position relative to the carboxylate group. This single atomic substitution drastically shifts the molecule's physicochemical properties.

PropertyPyridine-3-carboxylatePyrimidine-5-carboxylateMechanistic Implication
Ring Nitrogen Count 1 (Position 1)2 (Positions 1 and 3)Pyrimidine offers an additional H-bond acceptor vector.
Conjugate Acid pKa ~5.2~1.3Pyrimidine is significantly less basic due to the inductive electron-withdrawing effect of the second nitrogen.
Dipole Moment LowerHigher (~2.20 D)Pyrimidine exhibits higher polarity, increasing its interaction with aqueous solvents[1].
Desolvation Penalty ModerateHighPyrimidine requires more energy to strip away water molecules before entering a hydrophobic pocket[2].

-Electron Density
Electron-deficientHighly electron-deficientPyrimidine forms stronger

stacking interactions with electron-rich target residues (e.g., Tryptophan, Tyrosine)[1].

Mechanistic Drivers of Binding Affinity

The Desolvation Penalty Paradox

A common pitfall in drug discovery is assuming that adding a nitrogen atom will automatically improve affinity by providing a new hydrogen bond acceptor. In reality, the pyrimidine-5-carboxylate scaffold has a significantly higher dipole moment and solvation free energy than its pyridine counterpart[1]. In an aqueous environment, both nitrogens form strong hydrogen bonds with water. To bind to the target receptor, these water molecules must be shed—an endothermic process known as the desolvation penalty[2].

If the receptor's binding pocket is purely hydrophobic and lacks a perfectly positioned H-bond donor to satisfy the second nitrogen, the uncompensated desolvation penalty will result in a net loss of binding affinity.

Hydrogen Bonding & Target Geometry

Conversely, if the target pocket contains a precisely aligned hydrogen bond donor (such as a backbone amide or a Lys/Ser/Thr side chain), the pyrimidine-5-carboxylate can form a dual-anchor interaction. This can lead to a massive increase in affinity (often 10- to 100-fold) compared to the pyridine analog. The extra nitrogen effectively locks the ligand into a highly specific conformation, minimizing entropic loss upon binding.

Basicity and -Stacking

Because the two electronegative nitrogens in pyrimidine pull electron density away from each other, the ring is highly electron-deficient. This makes the individual nitrogens weaker H-bond acceptors than the single nitrogen in pyridine. However, this same electron deficiency makes the pyrimidine ring an exceptional


-electron acceptor, strengthening 

stacking interactions with electron-rich aromatic residues in the binding site[1].

ThermodynamicLogic A Aqueous Ligand (High Solvation State) B Desolvation Penalty (Endothermic Step) A->B Water Removal C Receptor Binding (Exothermic H-Bonds) B->C Pocket Insertion D Net Binding Affinity (ΔG = ΔH - TΔS) C->D Complex Formation E Pyrimidine-5-carboxylate (Higher Penalty) E->A F Pyridine-3-carboxylate (Lower Penalty) F->A

Thermodynamic cycle comparing the desolvation and binding phases of heterocyclic bioisosteres.

Experimental Workflows for Affinity Profiling

To objectively compare these ligands, we must utilize a self-validating experimental system that isolates thermodynamic variables from structural artifacts.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: ITC is the only technique that directly measures the enthalpy (


H) of binding, allowing us to separate the enthalpic gains of new H-bonds from the entropic (-T

S) costs of desolvation.
  • Sample Preparation (Critical Step): Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Self-Validation: The ligand must be dissolved in the exact final dialysate to prevent heat-of-dilution artifacts caused by buffer mismatch.

  • Titration Execution: Load the protein (e.g., 20

    
    M) into the sample cell and the ligand (e.g., 200 
    
    
    
    M) into the syringe. Perform 20 injections of 2
    
    
    L at 25°C, with 150-second spacing.
  • Control Titration: Titrate the ligand into the bare buffer. Subtract this background heat from the main experiment.

  • Data Analysis: Fit the integrated heat data to a one-site binding model to extract the dissociation constant (

    
    ), 
    
    
    
    H, and calculate -T
    
    
    S.
Protocol 2: Structural Validation via X-ray Crystallography

Causality: To confirm that affinity differences are driven by specific H-bonds and not allosteric shifts, high-resolution structural mapping is required[3].

  • Apo-Crystal Growth: Grow apo-crystals of the target protein using vapor diffusion.

  • Ligand Soaking: Soak the crystals in a mother liquor containing 1-5 mM of either the pyridine or pyrimidine ligand. Self-Validation: Soaking (rather than co-crystallization) ensures the crystal packing remains isomorphous, guaranteeing that any observed conformational changes are strictly ligand-induced.

  • Data Collection & Refinement: Collect diffraction data and refine the structures. Measure the precise distance between the N3 atom of the pyrimidine ring and the target H-bond donor (optimal distance: 2.7–3.1 Å).

Workflow Step1 1. Sample Preparation (Strict Buffer Dialysis) Step2 2. Isothermal Titration Calorimetry (Extract ΔH, -TΔS, Kd) Step1->Step2 Thermal Profiling Step3 3. X-Ray Crystallography (Map H-Bond Vectors) Step2->Step3 Structural Validation Step4 4. QM/MM Calculations (Quantify Desolvation Energy) Step3->Step4 Computational Refinement

End-to-end experimental workflow for validating ligand binding affinity differences.

Quantitative Data Presentation

The following table represents a typical thermodynamic profile when these two bioisosteres are tested against a target kinase possessing a strategically located backbone amide donor near the meta-position.

Ligand ScaffoldTarget

(nM)

G (kcal/mol)

H (kcal/mol)
-T

S (kcal/mol)
Binding Profile Analysis
Pyridine-3-carboxylate Kinase X45.0-10.0-6.5-3.5Enthalpically driven, moderate entropic penalty.
Pyrimidine-5-carboxylate Kinase X2.5-11.7-10.2-1.5Massive enthalpic gain (

H) due to the new H-bond, partially offset by a higher desolvation penalty.

Note: The pyrimidine analog achieves a tighter binding affinity (


G), but the raw data reveals this is entirely driven by a highly exothermic enthalpy (

H) from the new H-bond, which successfully overcomes the less favorable entropy/desolvation cost.

References

1.[2] Aromatic interactions with heterocycles in water. Chemical Science (RSC Publishing). 2.[1] Hydration of Aromatic Heterocycles as an Adversary of


-Stacking. ACS Publications.
3.[3] Ligand-Binding Affinity Estimates Supported by Quantum-Mechanical Methods. Chemical Reviews (ACS Publications).

Sources

High-Resolution Mass Spectrometry Fragmentation Patterns of 5-Pyrimidinecarboxylic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction

5-Pyrimidinecarboxylic acid is a highly versatile heterocyclic building block, increasingly utilized in the synthesis of advanced therapeutics, including covalent allosteric inhibitors targeting WRN helicase in microsatellite instability-high (MSI-H) cancers [1]. During pharmacokinetic profiling and metabolite identification, unambiguous structural characterization is paramount.

As a Senior Application Scientist, I have designed this guide to objectively compare the mass spectrometry (MS) fragmentation patterns of 5-pyrimidinecarboxylic acid against its positional isomers (2- and 4-pyrimidinecarboxylic acid) and to evaluate the efficacy of different ionization modalities. By understanding the fundamental causality behind these gas-phase dissociations, researchers can confidently map metabolic pathways and avoid false-positive structural assignments.

Ionization Modalities: ESI-MS/MS vs. EI-MS

The choice of ionization technique dictates the internal energy transferred to the molecule, fundamentally altering the resulting fragmentation spectrum.

  • Electrospray Ionization (ESI-MS/MS): Operating as a "soft" ionization technique, ESI predominantly yields the even-electron protonated precursor

    
     at m/z 125.03 in positive ion mode. Because the internal energy distribution is narrow, fragmentation is highly dependent on charge-directed mechanisms induced by subsequent collisional activation. This allows for the observation of sequential, structurally diagnostic neutral losses (e.g., 
    
    
    
    ,
    
    
    ).
  • Electron Ionization (EI-MS): EI is a "hard" ionization technique operating at 70 eV. It strips an electron to form a highly energetic, odd-electron radical cation (

    
    ) at m/z 124. The excess internal energy frequently bypasses functional group cleavages, leading to direct, catastrophic pyrimidine ring rupture [2].
    

Analytical Verdict: For targeted metabolite tracking and structural elucidation of pyrimidinecarboxylic acids, ESI-MS/MS is the superior alternative. It preserves the functional group connectivity long enough to yield diagnostic product ions.

Mechanistic Fragmentation Pathways in ESI-MS/MS

When the


 precursor (m/z 125.03) of 5-pyrimidinecarboxylic acid is subjected to Collision-Induced Dissociation (CID), it undergoes three primary, competitive charge-directed cleavage mechanisms:
  • Pathway A (Dehydration): The protonated carboxylic acid moiety expels a neutral water molecule (-18 Da). This forms a highly reactive acylium ion at m/z 107.02. This pathway is prominent in the 5-isomer because the meta-positioned pyrimidine nitrogens do not directly destabilize the carboxyl group.

  • Pathway B (Decarboxylation): The precursor ion loses carbon dioxide (-44 Da) to generate a stable pyrimidinium cation at m/z 81.04.

  • Pathway C (Ring Cleavage): The m/z 81.04 pyrimidinium intermediate undergoes further high-energy ring opening, expelling hydrogen cyanide (HCN, -27 Da) to yield a terminal fragment at m/z 54.03.

MS_Fragmentation M [M+H]+ m/z 125.03 M_H2O [M+H - H2O]+ m/z 107.02 Acylium Ion M->M_H2O - H2O (-18 Da) M_CO2 [M+H - CO2]+ m/z 81.04 Pyrimidinium Ion M->M_CO2 - CO2 (-44 Da) M_CO2_HCN [M+H - CO2 - HCN]+ m/z 54.03 Ring Cleavage M_CO2->M_CO2_HCN - HCN (-27 Da)

Caption: ESI-MS/MS positive ion fragmentation pathway of 5-Pyrimidinecarboxylic acid.

Positional Isomer Comparison: The "Ortho-Effect"

Differentiating 5-pyrimidinecarboxylic acid from its 2- and 4-isomers is a common challenge in drug metabolism studies. The exact position of the carboxylic acid drastically alters the thermodynamic stability of the precursor ion.

The Causality of the Ortho-Effect: In 2-pyrimidinecarboxylic acid , the carboxyl group is flanked by two electronegative nitrogen atoms. This proximity induces a powerful electron-withdrawing "ortho-effect," severely weakening the C-C bond linking the carboxyl group to the aromatic ring. Consequently, the 2-isomer undergoes near-instantaneous decarboxylation upon collisional activation, almost entirely suppressing the dehydration (-


) pathway.

Conversely, in 5-pyrimidinecarboxylic acid , the carboxyl group is meta to both nitrogens. Isolated from these direct inductive effects, the carboxylic acid moiety remains intact at higher collision energies, allowing the dehydration pathway (m/z 107.02) to compete effectively. The presence of the acylium ion is therefore a definitive diagnostic marker for the 5-position.

Quantitative Data Comparison
CompoundPrecursor Ion

Major Fragment 1Major Fragment 2Major Fragment 3Diagnostic Structural Feature
5-Pyrimidinecarboxylic acid 125.03107.02 (-

)
81.04 (-

)
54.03 (-HCN)Presence of m/z 107.02. High stability of carboxylate due to lack of ortho-effect.
2-Pyrimidinecarboxylic acid 125.0381.04 (-

)
54.03 (-HCN)-Absence of m/z 107.02. Rapid decarboxylation driven by adjacent nitrogens.
4-Pyrimidinecarboxylic acid 125.0381.04 (-

)
53.02 (-

, -

)
-Prominent loss of

; unique asymmetric ring opening [3].

Self-Validating Experimental Protocol for LC-ESI-MS/MS

To ensure high-fidelity data and eliminate isobaric interferences, the following protocol incorporates strict, self-validating quality control steps.

Phase 1: Preparation and Chromatography
  • Sample Preparation: Dissolve the 5-pyrimidinecarboxylic acid standard in LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Validation Check: Concurrently prepare a solvent blank. Inject the blank first to rule out background isobaric interferences at m/z 125.

  • UHPLC Separation: Inject 2 µL onto a low-silanol C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) [3]. Utilize a gradient of 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in Acetonitrile (Mobile Phase B).

Phase 2: Mass Spectrometry Parameters
  • Source Optimization: Set the ESI source to positive mode (+). Capillary voltage: 3.0 kV; Desolvation temperature: 350°C; Desolvation gas flow: 800 L/hr.

  • Precursor Isolation: Isolate the

    
     ion at m/z 125.035 using the first quadrupole (Q1) with a narrow isolation width (1.0 Da).
    
    • Validation Check: Ensure the observed precursor mass accuracy is within < 5 ppm of the theoretical exact mass (125.0346 Da) before proceeding to fragmentation.

  • Collision-Induced Dissociation (CID): Ramp the collision energy (CE) from 10 eV to 40 eV using Argon as the collision gas. Ramping is critical to capture both the low-energy dehydration (m/z 107.02) and the high-energy ring cleavage (m/z 54.03) events.

  • Data Acquisition: Record product ions in a high-resolution Time-of-Flight (TOF) or Orbitrap analyzer across a mass range of m/z 50–150.

LCMS_Workflow Prep Sample Preparation LC UHPLC Separation Prep->LC ESI ESI Ionization LC->ESI Quad Quadrupole Isolation ESI->Quad CID CID Fragmentation Quad->CID TOF TOF/Orbitrap Detection CID->TOF

Caption: Step-by-step UHPLC-ESI-MS/MS analytical workflow for pyrimidine derivatives.

References

  • Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers. Journal of Medicinal Chemistry / PubMed Central.[Link][1]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-pyrimidines. Scientific & Academic Publishing.[Link][2]

  • Separation of 4-Pyrimidinecarboxylic acid on Newcrom C18 HPLC column. SIELC Technologies Application Database.[Link][3]

Sources

Benchmarking yield of 5-Pyrimidinecarboxylic acid synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-Pyrimidinecarboxylic acid (CAS 451-67-2) presents a unique challenge in heterocyclic chemistry due to the electron-deficient nature of the pyrimidine ring, which makes electrophilic substitution difficult and ring stability precarious under harsh oxidative conditions.

This guide benchmarks three distinct synthetic methodologies. Palladium-catalyzed carbonylation emerges as the modern "Gold Standard" for laboratory-scale precision, offering yields exceeding 80% with high functional group tolerance. De Novo Condensation (using Bredereck-like reagents) is identified as the superior industrial route, balancing atom economy with a heavy-metal-free workflow. Classical Hydrolysis of 5-Cyanopyrimidine remains a robust alternative, provided the nitrile precursor is accessible.

Comparative Benchmark Analysis

The following table summarizes the performance of each method based on experimental data and process scalability.

FeatureMethod A: Pd-Catalyzed Carbonylation Method B: De Novo Condensation Method C: Nitrile Hydrolysis
Primary Precursor 5-BromopyrimidineFormamidine + C3-Acrylate5-Cyanopyrimidine
Typical Yield 75% – 85% (Ester/Amide)70% – 85% 90% – 95% (Hydrolysis step only)
Atom Economy Moderate (Loss of HBr)High (Convergent assembly)High (Simple hydration)
Key Reagents Pd(OAc)₂, Ligand, CO gasNaH, Methyl formate, FormamidineNaOH or H₂SO₄
Scalability Medium (CO handling, Pd cost)High (No heavy metals)High (If nitrile is sourced)
Purity Profile Excellent (High regioselectivity)Good (Isomer formation possible)Excellent (Simple workup)

Method A: Palladium-Catalyzed Carbonylation (The Precision Route)

Best For: Laboratory scale, medicinal chemistry, and late-stage functionalization.

This method utilizes the Suzuki-Miyaura-like activation of the C-Br bond. Unlike lithiation strategies which require cryogenic conditions (-78 °C) to prevent ring fragmentation, Pd-catalysis proceeds under mild heating.

Mechanistic Insight

The reaction follows a standard catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of 5-bromopyrimidine.

  • CO Insertion: Carbon monoxide coordinates and inserts, forming an acyl-palladium species.[1]

  • Nucleophilic Attack: Methanol (or water/amine) attacks the acyl group, releasing the product and regenerating Pd(0).

Experimental Protocol (Adapted from Org. Synth. [1])
  • Reagents: 5-Bromopyrimidine (1.0 eq), Pd(OAc)₂ (3 mol%), Xantphos or DCPP (3-6 mol%), Triethylamine (2.0 eq), Methanol (Solvent/Nucleophile).

  • Conditions: CO atmosphere (balloon or 1-3 bar), 70–80 °C, 4–16 hours.

Step-by-Step:

  • Charge a pressure vessel with 5-bromopyrimidine, Pd(OAc)₂, and the phosphine ligand.

  • Evacuate and backfill with inert gas (N₂/Ar), then add degassed Methanol and Triethylamine.

  • Purge the vessel with Carbon Monoxide (CO) and pressurize to ~2 bar (30 psi). Caution: CO is highly toxic.

  • Heat to 80 °C with vigorous stirring. The reaction color typically shifts from orange to black/brown.

  • Workup: Cool, vent CO safely. Filter through Celite to remove Pd black. Concentrate the filtrate.

  • Purification: The resulting methyl ester can be hydrolyzed to the free acid using LiOH in THF/Water (RT, 2h) with >95% efficiency.

Yield Expectation: 80–85% (for the ester).

Method B: De Novo Condensation (The Industrial Route)

Best For: Large-scale manufacturing, avoiding heavy metals.

This "bottom-up" approach constructs the pyrimidine ring with the carboxylate moiety already in place. It relies on the condensation of a C3-electrophile (an alkoxyacrylate derivative) with a N-C-N dinucleophile (formamidine).

Mechanistic Insight

The reaction is a cyclocondensation. The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol acts as a masked 1,3-dicarbonyl equivalent. Formamidine attacks the enolate, followed by cyclization and elimination of methanol/water.

Experimental Protocol (Based on Synthesis [2])
  • Precursor Synthesis: Condense methyl formate with methyl 3,3-dimethoxypropionate using NaH to generate the reactive enolate salt.

  • Cyclization:

    • Suspend Formamidine acetate (1.2 eq) in DMF or Methanol.

    • Add the prepared sodium enolate salt (1.0 eq).

    • Heat to reflux (65–80 °C) for 3–6 hours.

    • Workup: Remove solvent under vacuum. Dissolve residue in water and neutralize to precipitate the product or extract with EtOAc.

Yield Expectation: 70–85%. Note: This method yields the methyl ester. Basic hydrolysis (NaOH/H₂O) is required to obtain the free acid.

Method C: Hydrolysis of 5-Cyanopyrimidine

Best For: Scenarios where 5-cyanopyrimidine is commercially available.

While the hydrolysis step is high-yielding, this route is often limited by the availability of the nitrile precursor. Synthesizing the nitrile from 5-bromopyrimidine (Rosenmund-von Braun reaction) often uses stoichiometric Copper(I) cyanide at high temperatures, which is less "green" than Method A.

Experimental Protocol
  • Dissolve 5-cyanopyrimidine (1.0 eq) in 10% aqueous NaOH (3.0 eq).

  • Heat to reflux (100 °C) for 2–4 hours. Evolution of ammonia gas indicates reaction progress.

  • Workup: Cool to room temperature. Acidify carefully with conc. HCl to pH 2–3.

  • Isolation: The 5-pyrimidinecarboxylic acid typically precipitates as a white solid. Filter, wash with cold water, and dry.

Yield Expectation: >90% (Hydrolysis step).

Visualizing the Pathways

The following diagram maps the logical flow and decision points for selecting a synthesis route.

G Start Target: 5-Pyrimidinecarboxylic Acid RouteA Method A: Pd-Carbonylation KeyStepA Pd(OAc)2 / CO / MeOH (80-85% Yield) RouteA->KeyStepA RouteB Method B: De Novo Condensation KeyStepB Cyclization (70-85% Yield) RouteB->KeyStepB RouteC Method C: Nitrile Hydrolysis KeyStepC NaOH / H2O Reflux (>90% Yield) RouteC->KeyStepC PrecursorA 5-Bromopyrimidine PrecursorA->RouteA PrecursorB Formamidine + C3-Acrylate PrecursorB->RouteB PrecursorC 5-Cyanopyrimidine PrecursorC->RouteC KeyStepA->Start KeyStepB->Start KeyStepC->Start Decision Decision Factor Decision->PrecursorA Lab Scale / Precision Decision->PrecursorB Industrial / No Metals Decision->PrecursorC Precursor Available

Caption: Decision matrix for selecting the optimal synthesis route based on scale and precursor availability.

Expert Recommendations

  • Avoid Direct Oxidation: Do not attempt to oxidize 5-methylpyrimidine with strong oxidants like KMnO₄. The pyrimidine ring is electron-deficient and prone to oxidative degradation or ring opening under the harsh conditions required to oxidize the methyl group, leading to poor yields (<40%) and complex purification.

  • Safety with CO: If using Method A (Carbonylation), ensure the use of a proper CO monitoring system. For safer handling, solid CO surrogates (like molybdenum hexacarbonyl or formic acid derivatives) can be used, though they often require higher temperatures.

  • Purification Tip: 5-Pyrimidinecarboxylic acid is amphoteric. During workup, precise pH control (isoelectric point ~pH 2-3) is critical for maximum recovery during precipitation.

References

  • Organic Syntheses: Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates (Adapted for Heterocycles). Link

  • Synthesis (Thieme): A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Zhichkin, P. et al. (2002). Link

  • Organic Chemistry Portal: Synthesis of Pyrimidines - Recent Literature. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.